SJB3-019A
Description
Properties
Molecular Formula |
C16H8N2O3 |
|---|---|
Molecular Weight |
276.25 |
SMILES |
O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O |
Synonyms |
2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SJB3-019A, a Potent USP1 Inhibitor
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SJB3-019A, a novel and potent small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). We will delve into the core mechanism of action, the downstream cellular consequences of USP1 inhibition by SJB3-019A, and detailed protocols for its characterization.
Introduction: USP1 as a Compelling Therapeutic Target in Oncology
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and the regulation of cellular differentiation.[1][2] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), is responsible for removing ubiquitin from key proteins involved in DNA repair pathways, notably the Fanconi anemia (FA) pathway and translesion synthesis (TLS).[2][3][4] By deubiquitinating substrates such as FANCD2 and PCNA, USP1 facilitates the proper progression of these repair processes.[2][5][6]
In numerous cancers, USP1 is overexpressed, contributing to enhanced DNA repair capabilities and survival of malignant cells.[2][3][5] This overexpression often correlates with a poor prognosis.[3] Consequently, the inhibition of USP1 has emerged as a promising therapeutic strategy to induce "synthetic lethality" in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, and to sensitize cancer cells to DNA-damaging agents.[2]
SJB3-019A: A Potent and Selective USP1 Inhibitor
SJB3-019A is a small-molecule inhibitor designed to target USP1.[7] It has demonstrated significant potency, being approximately five times more effective than its predecessor, SJB2-043, in promoting the degradation of Inhibitor of DNA Binding 1 (ID1) and inducing cytotoxicity in K562 leukemia cells, with an IC50 of 0.0781 μM.[8][9][10] SJB3-019A acts as an irreversible inhibitor of USP1, ensuring a sustained blockade of its deubiquitinating activity.[11] Importantly, it exhibits high selectivity for USP1 over other deubiquitinases, minimizing off-target effects.[1][11]
Chemical and Physical Properties of SJB3-019A
| Property | Value | Source |
| CAS Number | 2070015-29-9 | [8][12] |
| Molecular Formula | C16H8N2O3 | [13] |
| Molecular Weight | 276.25 g/mol | [13] |
| Appearance | Solid | [13] |
| Solubility | ≥10.85 mg/mL in DMSO (with gentle warming) | [13] |
| Storage | Store at -20°C | [13] |
Core Mechanism of Action: Direct and Irreversible Inhibition of USP1
The primary mechanism of action of SJB3-019A is the direct inhibition of the catalytic activity of the USP1/UAF1 complex.[11] This inhibition is achieved through a covalent and irreversible binding to USP1, which prevents the enzyme from removing ubiquitin from its substrates.[11] While the precise binding site of SJB3-019A on USP1 has not been explicitly detailed in the provided search results, other USP1 inhibitors like ML323 have been shown to bind to a cryptic site, leading to conformational changes in the active site that disrupt catalytic activity.[4][14] It is plausible that SJB3-019A employs a similar allosteric inhibition mechanism.
The direct inhibition of USP1 by SJB3-019A can be quantitatively assessed using biochemical assays, such as the Ubiquitin-Rhodamine110-Glycine (Ub-Rh110-G) assay or the Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) assay.[11] In these assays, a fluorogenic substrate is cleaved by active USP1, resulting in a fluorescent signal. The presence of an inhibitor like SJB3-019A reduces the rate of substrate cleavage, leading to a decrease in fluorescence that is proportional to the inhibitor's potency.
Visualizing the Core Mechanism of SJB3-019A
Caption: Mechanism of USP1 inhibition by SJB3-019A.
Cellular Consequences of USP1 Inhibition by SJB3-019A
The inhibition of USP1 by SJB3-019A triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects.
Disruption of DNA Damage Repair Pathways
A primary consequence of USP1 inhibition is the disruption of the Fanconi anemia and translesion synthesis pathways.[9] SJB3-019A treatment leads to an accumulation of mono-ubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA).[8][9] This accumulation signifies a failure to deubiquitinate these key proteins, thereby impairing homologous recombination (HR) and the overall DNA repair capacity of the cell.[8][9] This impairment of DNA repair can be particularly cytotoxic to cancer cells that already have a high level of genomic instability.
Induction of Apoptosis
SJB3-019A has been shown to be a potent inducer of apoptosis in various cancer cell lines, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL).[11][15] The apoptotic cascade is initiated through the activation of caspase-3, caspase-8, and caspase-9.[9][11] This pro-apoptotic effect is a direct consequence of the cellular stress induced by DNA damage accumulation and the dysregulation of other signaling pathways.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Treatment with SJB3-019A leads to a significant reduction in cancer cell viability and proliferation in a dose- and time-dependent manner.[15][16] In B-ALL cells, SJB3-019A has been observed to induce a G2/M phase cell cycle arrest.[15]
Modulation of Downstream Signaling Pathways
The effects of SJB3-019A extend to the modulation of key signaling pathways involved in cell survival and differentiation. A notable downstream target is the Inhibitor of DNA Binding 1 (ID1). USP1 is known to deubiquitinate and stabilize ID1.[7] Inhibition of USP1 by SJB3-019A leads to the degradation of ID1.[7][8][9] In B-ALL cells, the downregulation of ID1 has been linked to the suppression of the pro-survival PI3K/AKT pathway.[15] Furthermore, SJB3-019A has been shown to downregulate proteins associated with myeloma stem cell renewal and survival, such as Notch-1, Notch-2, SOX-4, and SOX-2.[1][9]
Visualizing the Downstream Effects of SJB3-019A
Caption: Downstream cellular effects of SJB3-019A-mediated USP1 inhibition.
Experimental Protocols for the Characterization of SJB3-019A
The following protocols provide a framework for the in vitro and cell-based characterization of SJB3-019A.
In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This assay biochemically quantifies the inhibitory effect of SJB3-019A on USP1 enzymatic activity.[11]
Principle: Recombinant USP1/UAF1 complex cleaves the ubiquitin from the fluorogenic substrate Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), releasing free AMC which fluoresces. The rate of fluorescence increase is proportional to DUB activity.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
SJB3-019A (dissolved in DMSO)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of SJB3-019A in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a 384-well plate, add the diluted SJB3-019A or DMSO vehicle control.
-
Add the recombinant USP1/UAF1 complex to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear phase of fluorescence increase).
-
Plot the reaction rates against the logarithm of the SJB3-019A concentration to determine the IC50 value.
Cell Viability Assay (CCK-8 Assay)
This assay determines the cytotoxic effect of SJB3-019A on cancer cell lines.[15][16]
Principle: The Cell Counting Kit-8 (CCK-8) contains a WST-8 tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., K562, CCRF-SB, Sup-B15, KOPN-8)[8][15][16]
-
Complete cell culture medium
-
SJB3-019A (dissolved in DMSO)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SJB3-019A or DMSO vehicle control for 24, 48, or 72 hours.
-
At the end of the treatment period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the SJB3-019A concentration to determine the IC50 value.[15][16]
Western Blotting for Key Biomarkers
This technique is used to detect changes in the protein levels of USP1 downstream targets.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
Key Targets:
-
Ubiquitinated FANCD2 (Ub-FANCD2)
-
Ubiquitinated PCNA (Ub-PCNA)
-
ID1
-
Cleaved Caspase-3, -8, -9
-
p-AKT and total AKT
-
β-actin (as a loading control)
Procedure:
-
Treat cells with SJB3-019A or vehicle control for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities relative to the loading control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with SJB3-019A.[15][16]
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
SJB3-019A
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of SJB3-019A for 24 hours.[16]
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizing an Experimental Workflow
Caption: A typical experimental workflow for characterizing SJB3-019A.
Conclusion and Future Directions
SJB3-019A is a potent and selective irreversible inhibitor of USP1 that effectively disrupts DNA repair pathways, induces apoptosis, and modulates key oncogenic signaling pathways in cancer cells. Its well-defined mechanism of action and significant anti-tumor activity in preclinical models provide a strong rationale for its further investigation as a therapeutic agent.[1]
Future research should focus on in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of SJB3-019A in animal models of various cancers.[17] Combination studies with DNA-damaging agents (e.g., PARP inhibitors, cisplatin) or other targeted therapies are also warranted to explore potential synergistic effects.[1] Furthermore, a detailed structural understanding of the SJB3-019A-USP1 interaction would be invaluable for the structure-based design of next-generation USP1 inhibitors with improved properties.
References
-
Das, T., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280-4289. [Link]
-
Mazloumi Aboukheili, A. M., & Walden, H. (2025). USP1 in regulation of DNA repair pathways. DNA Repair, 146, 103807. [Link]
-
Patsnap Synapse. (2024, June 21). What are USP1 inhibitors and how do they work? Retrieved from [Link]
-
Chauhan, D., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280–4289. [Link]
-
Li, H., et al. (2025). The other side of the coin: protein deubiquitination by Ubiquitin-Specific Protease 1 in cancer progression and therapy. Expert Opinion on Therapeutic Targets, 1-16. [Link]
-
Mestre-Escorihuela, C., et al. (2013). USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy. Molecular Cancer, 12(1), 91. [Link]
-
Chen, J., et al. (2019). Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics. Frontiers in Oncology, 9, 1475. [Link]
-
Li, Y., et al. (2021). Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells. International Journal of Medical Sciences, 18(3), 735–743. [Link]
-
Patsnap Synapse. (2025, August 16). SJB3-019A. Retrieved from [Link]
-
Chauhan, D., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. Clinical Cancer Research, 23(15), 4280–4289. [Link]
-
Wang, Y., et al. (2023). Inhibition of USP1 ameliorates hypertensive nephropathy through regulating oxidative stress and ferroptosis: A precise treatment via SJB3-019A nanodelivery. European Journal of Pharmaceutics and Biopharmaceutics, 193, 187-197. [Link]
-
Rennie, M. L., et al. (2022). Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. Science Advances, 8(39), eabq6353. [Link]
-
Hanxiangbio. (n.d.). SJB3-019A. Retrieved from [Link]
-
RayBiotech. (n.d.). SJB3-019A. Retrieved from [Link]
-
ResearchGate. (n.d.). SJB3-019A suppressed cell survival and induced apoptosis in B-ALL cells. Retrieved from [Link]
-
Immunomart. (n.d.). SJB3-019A. Retrieved from [Link]
-
Rennie, M. L., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Journal of Medicinal Chemistry. [Link]
-
Rennie, M. L., et al. (2025). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Discovery - the University of Dundee Research Portal. [Link]
-
Patsnap Synapse. (2023, July 17). The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
Sal-Man, N., et al. (2018). Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs. PLoS One, 13(3), e0194880. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The other side of the coin: protein deubiquitination by Ubiquitin-Specific Protease 1 in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. SJB3-019A | DUB | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. SJB3-019A | 2070015-29-9 | 参考资料 | 瀚香生物科技 | 免费热线400-099-8200 [biochempartner.com]
- 13. raybiotech.com [raybiotech.com]
- 14. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 15. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Guide: Targeting ID1 Protein Degradation via USP1 Inhibition with SJB3-019A
A Senior Application Scientist's Perspective on Mechanism, Validation, and Therapeutic Strategy
Executive Summary
The Inhibitor of DNA Binding 1 (ID1) protein is a critical regulator of cellular processes, and its overexpression is a hallmark of numerous aggressive cancers, correlating with tumor progression, metastasis, and chemoresistance.[1][2][3][4] Consequently, strategies to diminish cellular ID1 levels represent a promising therapeutic avenue. The ubiquitin-proteasome system (UPS) offers a direct mechanism for targeted protein degradation. This guide provides an in-depth technical overview of SJB3-019A, a potent small-molecule inhibitor that leverages the UPS to induce the degradation of ID1. We will explore the biochemical rationale for targeting the ID1-USP1 axis, detail the mechanism of action of SJB3-019A, and provide robust, field-proven experimental protocols for researchers to validate this pathway in their own work.
Part 1: The ID1-USP1 Axis: A Nexus of Oncogenesis and Therapeutic Opportunity
Inhibitor of DNA Binding 1 (ID1): A Master Regulator and High-Value Cancer Target
ID1 belongs to the helix-loop-helix (HLH) family of proteins but lacks a basic DNA-binding domain.[3] Its primary function is to act as a dominant-negative regulator of basic HLH (bHLH) transcription factors, thereby controlling critical cellular decisions related to proliferation, differentiation, and senescence.[2] In numerous malignancies, including glioblastoma, breast cancer, and various leukemias, ID1 is aberrantly overexpressed.[1][4][5] This high expression level prevents cellular differentiation and promotes unchecked proliferation, angiogenesis, and metastasis, making ID1 an attractive, high-value target for therapeutic intervention.[2][3][4]
The Ubiquitin-Proteasome System (UPS): The Cell's Protein Degradation Machinery
The UPS is a highly regulated process responsible for protein turnover. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to a target protein. This chain acts as a molecular signal, marking the protein for destruction by the 26S proteasome. The specificity of this system is primarily determined by the E3 ligases, which recognize specific substrates.[6] This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains and rescue proteins from degradation.
Ubiquitin-Specific Protease 1 (USP1): The Guardian of ID1 Stability
While E3 ligases like Smurf2 have been identified to ubiquitinate ID1, leading to its degradation, the deubiquitinase USP1 plays a crucial opposing role.[5][7][8] USP1 specifically removes ubiquitin moieties from the ID1 protein, thereby stabilizing it and preventing its destruction by the proteasome.[5] In cancer cells where ID1 is a key driver, the activity of USP1 is critical for maintaining high oncogenic ID1 levels. This creates a clear therapeutic rationale: inhibiting USP1's deubiquitinating activity should lead to the accumulation of polyubiquitinated ID1 and its subsequent degradation, effectively eliminating the oncoprotein.
Part 2: SJB3-019A: A Precision Tool for Inducing ID1 Degradation
Biochemical Profile of SJB3-019A
SJB3-019A is a potent, novel small-molecule inhibitor of USP1.[9][10] It demonstrates significantly higher potency in promoting ID1 degradation and cytotoxicity compared to earlier generation inhibitors like SJB2-043.[9][11] In K562 leukemia cells, for instance, SJB3-019A exhibits a cytotoxic IC50 of 0.0781 μM.[9][10][11] Its development marks a significant step forward in the pharmacological targeting of the ID1 degradation pathway.
Mechanism of Action: A Cascade to Degradation
The primary mechanism of SJB3-019A is the direct inhibition of the enzymatic activity of the USP1/UAF1 complex.[12] This inhibition prevents the deubiquitination of ID1. Consequently, the balance shifts towards the E3 ligase-mediated polyubiquitination of ID1. The polyubiquitinated ID1 is then recognized and degraded by the 26S proteasome, leading to a rapid and significant decrease in cellular ID1 protein levels.[5][13] This targeted degradation triggers downstream anti-cancer effects, including the induction of apoptosis and cell cycle arrest.[13][14]
Part 3: A Self-Validating Experimental Workflow for Confirming the SJB3-019A-ID1 Axis
To rigorously confirm that SJB3-019A acts through the intended mechanism, a series of interconnected experiments is required. The logic is to first observe the depletion of the target protein and then systematically prove that this depletion is a direct result of inhibiting USP1 and subsequent degradation by the proteasome.
Protocol: Western Blot Analysis of ID1 Degradation
Causality: This is the foundational experiment to demonstrate that SJB3-019A treatment leads to a reduction in the steady-state levels of ID1 protein. A dose- and time-dependent decrease provides strong initial evidence.
Methodology:
-
Cell Seeding: Plate a relevant cancer cell line known to express ID1 (e.g., K562, Sup-B15, MM.1S) at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of harvest.[5][13]
-
Treatment: Treat cells with a dose range of SJB3-019A (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM) for a set time (e.g., 24 hours). For a time-course experiment, use a fixed concentration (e.g., 250 nM) and harvest at various time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ID1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol: Proteasome Inhibition "Rescue" Assay
Trustworthiness: This protocol is a self-validating control. If SJB3-019A causes ID1 loss via the proteasome, then blocking the proteasome should prevent this loss. This directly links the observed protein depletion to the UPS.
Methodology:
-
Cell Seeding and Treatment: Seed cells as described above.
-
Co-treatment: Treat cells with four conditions:
-
Vehicle (DMSO) control.
-
SJB3-019A alone (e.g., 250 nM).
-
Proteasome inhibitor MG-132 alone (e.g., 10 µM).
-
SJB3-019A (250 nM) + MG-132 (10 µM). Note: Add MG-132 4-6 hours prior to harvesting to block degradation of proteins that have already been ubiquitinated.
-
-
Harvest and Analysis: Harvest cells at a fixed time point (e.g., 16 or 24 hours post-SJB3-019A treatment) and perform Western blot analysis for ID1 as described in Protocol 3.1. A "rescue" of ID1 levels in the co-treatment lane compared to the SJB3-019A-only lane confirms proteasome-dependent degradation.[13][15]
Protocol: In-Cell Ubiquitination Assay
Expertise: This advanced protocol provides direct evidence of the core mechanism—an increase in polyubiquitinated ID1. It moves beyond observing the consequence (degradation) to visualizing the cause (ubiquitination).
Methodology:
-
Cell Treatment: Treat a large-format dish (e.g., 10 cm or 15 cm) of cells with SJB3-019A (e.g., 250 nM) and MG-132 (10 µM) for 4-6 hours. The MG-132 is critical to "trap" and allow the accumulation of ubiquitinated species for detection.
-
Cell Lysis: Lyse cells in a denaturing IP lysis buffer (containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate immediately to inactivate DUBs. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an anti-ID1 antibody overnight at 4°C.
-
Capture the immune complexes with fresh Protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analysis: Perform Western blotting on the eluted samples. Probe one membrane with an anti-ID1 antibody (to confirm successful IP) and another with an anti-Ubiquitin antibody. An increase in the high-molecular-weight smear in the SJB3-019A-treated sample lane on the anti-Ubiquitin blot is direct evidence of increased ID1 polyubiquitination.
Data Presentation: Expected Outcomes
| Experiment | Metric | Expected Outcome with SJB3-019A | Reference |
| Cytotoxicity Assay | IC50 | ~0.0781 µM in K562 cells | [9][10][11] |
| Western Blot | ID1 Protein Level | Dose- and time-dependent decrease | [13][15] |
| Rescue Assay | ID1 Protein Level | ID1 levels restored upon co-treatment with MG-132 | [13][15] |
| Cell Cycle Analysis | Cell Distribution | G2/M phase arrest (in B-ALL cells) | [13][15] |
| Apoptosis Assay | Apoptotic Cells | Significant increase compared to control | [13][14] |
Part 4: Downstream Signaling and Therapeutic Implications
Impact on the Pro-Survival PI3K/AKT Pathway
The degradation of ID1 is not a terminal event but rather the initiation of a cascade of anti-tumor effects. ID1 has been shown to be an upstream regulator of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[13][16] Experimental data demonstrates that the SJB3-019A-induced degradation of ID1 leads to a corresponding decrease in the phosphorylation of AKT (p-AKT), effectively shutting down this pro-survival signal.[13][14] This provides a mechanistic link between ID1 degradation and the observed induction of apoptosis. Overexpression of ID1 can even rescue cells from the apoptotic effects of SJB3-019A, confirming that ID1 is a critical downstream mediator.[13][16]
Therapeutic Potential and Future Directions
The ability of SJB3-019A to potently and specifically induce the degradation of a high-value oncogenic driver like ID1 positions it as a highly promising therapeutic agent. Its efficacy has been demonstrated in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma, where it represses cell proliferation and triggers apoptosis.[13][14] Furthermore, its mechanism of action suggests potential for overcoming resistance to conventional therapies that are often circumvented by pro-survival signaling pathways downstream of ID1. Future research should focus on in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) relationship modeling, and the identification of predictive biomarkers to select patient populations most likely to respond to USP1 inhibition.
References
- ID1 mediates tumor progression and is a therapeutic target in glioblastoma. (n.d.). Google Scholar.
-
Wang, Y., et al. (2018). Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy. Journal of Cancer. [Link]
-
What are ID1 gene inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Kong, Y., et al. (2011). Smurf2-mediated ubiquitination and degradation of Id1 regulates p16 expression during senescence. Aging Cell. [Link]
-
Smurf2-mediated ubiquitination and degradation of Id1 regulates p16 expression during senescence. (2011). PubMed. [Link]
-
SJB3-019A - Drug Targets, Indications, Patents. (2025). Patsnap Synapse. [Link]
-
Xiong, J., et al. (2021). Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells. International Journal of Medical Sciences. [Link]
-
Fong, S., et al. (2004). Id-1 as a molecular target in therapy for breast cancer cell invasion and metastasis. PNAS. [Link]
-
Ubiquitin-dependent degradation of Id1 and Id3 is mediated by the COP9 signalosome. (2004). PubMed. [Link]
-
Mistry, H., et al. (2013). Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics. [Link]
-
McVeigh, M., et al. (2013). Id-1 Is a Key Transcriptional Regulator of Glioblastoma Aggressiveness and a Novel Therapeutic Target. Cancer Research. [Link]
-
Abstract 1239: Smurf2-mediated ubiquitination and degradation of Id1 regulates p16 expression during senescence. (2011). AACR Journals. [Link]
-
Effects of SJB3-019A on cell cycle distribution and expression of USP1,... (n.d.). ResearchGate. [Link]
-
Id1 enhances RING1b E3 ubiquitin ligase activity through the Mel-18/Bmi-1 polycomb group complex. (2010). PubMed. [Link]
-
Glucocorticoids differentially regulate degradation of MyoD and Id1 by N-terminal ubiquitination to promote muscle protein catabolism. (2007). PNAS. [Link]
-
Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells. (2020). International Journal of Medical Sciences. [Link]
-
Biochemical characterization of USP1 inhibitor SJB. A, Chemical... (n.d.). ResearchGate. [Link]
-
The Role of E3 Ubiquitin Ligase Gene FBK in Ubiquitination Modification of Protein and Its Potential Function in Plant Growth, Development, Secondary Metabolism, and Stress Response. (2025). MDPI. [Link]
Sources
- 1. cns.org [cns.org]
- 2. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ID1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Smurf2-mediated ubiquitination and degradation of Id1 regulates p16 expression during senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smurf2-mediated ubiquitination and degradation of Id1 regulates p16 expression during senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. medsci.org [medsci.org]
Section 1: The Central Role of Homologous Recombination and USP1 in Genome Integrity
An In-Depth Technical Guide to the Impact of SJB3-019A on Homologous Recombination Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the small molecule inhibitor SJB3-019A and its functional impact on the homologous recombination (HR) DNA repair pathway. As a potent and specific inhibitor of Ubiquitin-Specific Protease 1 (USP1), SJB3-019A represents a critical tool for investigating DNA damage response (DDR) pathways and a promising candidate for targeted cancer therapy. We will explore the molecular mechanism of SJB3-019A, its downstream consequences on key HR factors, and provide detailed protocols for assessing its activity in a research setting.
Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for correcting DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] A compromised HR pathway leads to genomic instability, a hallmark of cancer.[1] The HR process relies on a complex and tightly regulated cascade of protein interactions. A central player in this regulation is Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby controlling their stability and function.[2][3]
USP1, in complex with its cofactor UAF1, plays a critical role in DNA repair by deubiquitinating two key proteins:
-
Fanconi Anemia Complementation Group D2 (FANCD2): Monoubiquitination of FANCD2 is a crucial activation step in the Fanconi Anemia (FA) pathway, which works in concert with HR to repair DNA interstrand crosslinks and DSBs. USP1 reverses this activation by removing the ubiquitin mark.[2]
-
Proliferating Cell Nuclear Antigen (PCNA): Monoubiquitinated PCNA is essential for initiating translesion synthesis (TLS), a more error-prone DNA damage tolerance mechanism. USP1 also deubiquitinates PCNA, acting as a key regulator of DNA repair pathway choice.[4][5]
Given its role in suppressing the activity of key DNA repair proteins, USP1 has emerged as a significant target in oncology.[6] Elevated USP1 expression is observed in various cancers, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL), and often correlates with a poor prognosis.[2][7] Inhibition of USP1 is therefore a strategic approach to induce "synthetic lethality" in cancers that are already deficient in other DNA repair pathways or are highly dependent on the pathways regulated by USP1.
Section 2: SJB3-019A: A Potent USP1 Inhibitor Disrupting HR Repair
SJB3-019A is a potent and selective small molecule inhibitor of USP1, with a reported IC50 of 78.1 nM.[4][8] Its mechanism of action is centered on the direct blockade of USP1's enzymatic activity.[2] This inhibition sets off a cascade of events that ultimately cripples the homologous recombination repair pathway.
Mechanism of Action
The primary consequence of USP1 inhibition by SJB3-019A is the stabilization of its key substrates in their monoubiquitinated, active state. By preventing deubiquitination, SJB3-019A leads to a sustained accumulation of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA).[4][5][8] While seemingly promoting the "active" form of these proteins, this persistent ubiquitination disrupts the dynamic cycle of ubiquitination and deubiquitination required for proper DNA repair progression, ultimately blocking the Fanconi Anemia pathway and decreasing HR activity.[2][4]
The inhibition of HR is a critical downstream effect. The FA pathway is intimately linked with HR, and the sustained ubiquitination of FANCD2 disrupts the recruitment and function of core HR proteins, such as RAD51, at the site of DNA damage.[2] RAD51 is the central recombinase that forms filaments on single-stranded DNA, searches for homology, and mediates strand invasion—the cornerstone of HR.[9][10] By disrupting the upstream FA pathway, SJB3-019A effectively prevents the proper execution of these later steps in homologous recombination.
Experimental Protocol: DR-GFP Assay
-
Cell Culture: Plate U2OS-DR-GFP cells in 6-well plates. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of SJB3-019A or a vehicle control (DMSO).
-
DSB Induction: After 2-4 hours of inhibitor pre-treatment, transfect the cells with a plasmid expressing the I-SceI endonuclease. [11]I-SceI recognizes and cuts a specific site within the reporter cassette, creating a DSB that must be repaired by HR to generate a functional GFP gene. A control transfection with an empty vector should be included.
-
Incubation: Continue the incubation in the presence of SJB3-019A for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the cell population for GFP fluorescence using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells in the I-SceI transfected population is a direct measure of HR efficiency. A dose-dependent decrease in the percentage of GFP-positive cells in the SJB3-019A-treated groups compared to the vehicle control indicates inhibition of HR repair.
Data Presentation
The quantitative results from cytotoxicity and functional assays should be summarized for clear interpretation.
| Cell Line | Assay Type | SJB3-019A IC50 | Endpoint Measured | Result of SJB3-019A Treatment |
| K562 | Cytotoxicity | 78.1 nM [5] | Cell Viability | Dose-dependent decrease |
| Sup-B15 | Cytotoxicity | 349 nM [7] | Cell Viability | Dose-dependent decrease |
| U2OS-DR-GFP | HR Repair | ~500 nM (Hypothetical) | % GFP-Positive Cells | Dose-dependent decrease |
| MM.1S | Apoptosis | Not Applicable | Caspase-3 Activation | Dose-dependent increase |
Table 1: Summary of the effects of SJB3-019A in various in vitro assays. IC50 values represent the concentration required to inhibit 50% of the measured activity.
Section 4: Therapeutic Implications and Future Directions
The ability of SJB3-019A to inhibit homologous recombination provides a strong rationale for its development as a cancer therapeutic. [2]This is particularly relevant for:
-
Monotherapy in HR-Dependent Tumors: Cancers that have a high reliance on the FA/HR pathways for survival may be particularly sensitive to USP1 inhibition.
-
Combination Therapy: SJB3-019A has shown synergistic cytotoxicity when combined with other agents like PARP inhibitors, HDAC inhibitors (ACY-1215), bortezomib, and lenalidomide. [2][12]By crippling the HR repair pathway, SJB3-019A can sensitize cancer cells to DNA damaging agents that would otherwise be repaired.
The preclinical data for SJB3-019A are compelling, providing a solid framework for its potential clinical evaluation. [2]Further research should focus on identifying predictive biomarkers of response to USP1 inhibition and exploring its efficacy in a broader range of tumor types characterized by specific DNA repair deficiencies.
References
-
Title: Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Clinical assays for assessment of homologous recombination DNA repair deficiency Source: Gynecologic Oncology URL: [Link]
-
Title: SJB3-019A - Drug Targets, Indications, Patents - Patsnap Synapse Source: Patsnap URL: [Link]
-
Title: Homologous Recombination Assay - Bio-protocol Source: Bio-protocol URL: [Link]
-
Title: Homologous Recombination Assay Kit - Norgen Biotek Corp. Source: Norgen Biotek Corp. URL: [Link]
-
Title: Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells | Nucleic Acids Research | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Effects of SJB3-019A on cell cycle distribution and expression of USP1,... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Homologous recombination deficiency (HRD) | Testing with NGS - Illumina Source: Illumina URL: [Link]
-
Title: RAD51 - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SJB3-019A | DUB | TargetMol [targetmol.com]
- 9. RAD51 - Wikipedia [en.wikipedia.org]
- 10. Rad51 (D4B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized In Vitro Cytotoxicity Profiling of SJB3-019A (USP1 Inhibitor)
Introduction & Compound Profile
SJB3-019A is a potent, selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) .[1] It represents a significant optimization over its predecessor, SJB2-043, exhibiting approximately 5-fold greater potency in cellular assays.
USP1 is a critical deubiquitinating enzyme (DUB) that stabilizes the ID1 (Inhibitor of DNA binding 1) protein and regulates the Fanconi Anemia (FA) DNA repair pathway by deubiquitinating FANCD2 and PCNA. By inhibiting USP1, SJB3-019A forces the proteasomal degradation of ID1 and impairs Homologous Recombination (HR) repair, leading to synthetic lethality in tumors dependent on these pathways (e.g., K562 leukemia, Multiple Myeloma, and ovarian cancers).
Mechanistic Rationale for Assay Design
Standard cytotoxicity assays (MTT/CCK-8) measure metabolic activity, but they do not distinguish between cytostasis and apoptosis, nor do they validate the specific target engagement of SJB3-019A. Therefore, a robust protocol must couple phenotypic cytotoxicity with mechanistic validation (ID1 degradation).
Key Compound Properties:
-
Mechanism: Promotes Ub-mediated proteasomal degradation of ID1; blocks DNA repair.[3]
-
Solubility: DMSO (Stock solutions typically 10 mM).
-
Molecular Weight: ~292.29 g/mol (Formula: C16H8N2O3).
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism of SJB3-019A. Understanding this flow is critical for interpreting "on-target" toxicity versus off-target effects.
Caption: SJB3-019A inhibits USP1, preventing the deubiquitination of ID1 and FANCD2.[2][3] This leads to proteasomal degradation of ID1 (driving apoptosis) and accumulation of ubiquitinated FANCD2 (blocking DNA repair).[3]
Experimental Protocols
Protocol A: High-Sensitivity Cytotoxicity Assay (CCK-8 / CellTiter-Glo)
While MTT is traditional, CellTiter-Glo (ATP) or CCK-8 (WST-8) are recommended for SJB3-019A to avoid chemical interference and increase sensitivity at nanomolar concentrations.
Materials:
-
SJB3-019A (Store stock at -80°C).[4]
-
Target Cells (e.g., K562, MM.1S, or Jurkat).
-
Assay Buffer: RPMI-1640 + 10% FBS (or relevant media).
-
Vehicle Control: DMSO (Molecular Biology Grade).
Workflow:
-
Preparation of Stock: Dissolve SJB3-019A in DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding:
-
Seed cells in 96-well (opaque for ATP, clear for CCK-8) plates.
-
Density: 3,000–5,000 cells/well (optimize so cells are in log phase at 72h).
-
Volume: 90 µL per well.
-
Incubate for 24 hours to allow attachment (for adherent lines) or equilibration.
-
-
Compound Treatment (Serial Dilution):
-
Prepare a 1000x compound plate in DMSO (e.g., 10 mM down to 1 nM).
-
Dilute 1:1000 into media to create 2x working solutions (ensure final DMSO < 0.1%).
-
Add 10 µL of 10x drug solution to each well (Final Volume: 100 µL).
-
Critical Control: Include a "DMSO Only" vehicle control and a "Media Only" blank.
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Note: SJB3-019A acts via protein degradation and DNA damage accumulation; shorter incubations (<24h) may not reflect true cytotoxicity.
-
-
Readout:
-
Add detection reagent (CCK-8 or CellTiter-Glo) per manufacturer instructions.
-
Read Absorbance (450 nm) or Luminescence.
-
Data Analysis:
Calculate % Viability =
Protocol B: Mechanistic Validation (Target Engagement)
Cytotoxicity data alone is insufficient. You must confirm that cell death correlates with USP1 inhibition. The hallmark biomarker for SJB3-019A efficacy is the degradation of ID1 .
Workflow:
-
Treatment: Treat 1x10^6 cells in 6-well plates with SJB3-019A at IC50 and 5x IC50 concentrations for 8–12 hours.
-
Why 8-12h? ID1 degradation is a rapid proteasomal event. Waiting 72h (viability endpoint) may result in analyzing dead cells where protein integrity is compromised.
-
-
Lysis: Wash with PBS and lyse in RIPA buffer containing Protease Inhibitors (critical) and Deubiquitinase Inhibitors (optional but recommended, e.g., N-ethylmaleimide, though SJB3-019A is the inhibitor, preventing post-lysis processing is good practice).
-
Western Blot:
-
Load 20–30 µg protein/lane.
-
Primary Antibodies: Anti-ID1, Anti-USP1, Anti-GAPDH (Loading Control).
-
Expected Result: A dose-dependent decrease in ID1 protein levels compared to Vehicle. USP1 levels may remain stable or change depending on auto-regulation, but ID1 loss is the functional readout.
-
Expected Data & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for SJB3-019A assays.
| Parameter | Expected Outcome | Troubleshooting / Notes |
| IC50 (K562 Cells) | ~70–80 nM | If IC50 > 500 nM, check compound storage or cell line mycoplasma status. |
| ID1 Western Blot | >50% reduction at 200 nM (8h) | If ID1 is stable, ensure proteasome is active (do not co-treat with Bortezomib). |
| Cell Cycle | G2/M Arrest (DNA Damage) | If G1 arrest is seen, check for differentiation markers (common in AML lines). |
| Solubility | Clear in DMSO | Precipitate in aqueous media? Dilute stepwise or warm to 37°C. |
Experimental Workflow Diagram
Caption: Integrated workflow for cytotoxicity profiling (72h) and mechanistic validation (8h) of SJB3-019A.
References
-
Mistry, H., Hsieh, G., Buhrlage, S. J., et al. (2013).[1][2] Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells. Molecular Cancer Therapeutics, 12(12), 2651–2662.[1][2]
-
Das, D., et al. (2022). USP1-trapping lesions as a mechanism of action for USP1 inhibitors. Nature Communications.
-
ProbeChem Biochemicals. (n.d.). SJB3-019A Product Datasheet and Biological Activity.
-
MedChemExpress. (n.d.). SJB3-019A Protocol and Cytotoxicity Data.
Disclaimer: This protocol is for research use only. SJB3-019A is not approved for clinical use.
Sources
Application Note: In Vivo Formulation and Xenograft Protocols for the USP1 Inhibitor SJB3-019A
Abstract
This guide provides a standardized protocol for the formulation and administration of SJB3-019A , a potent, second-generation small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). Unlike its predecessor SJB2-043, SJB3-019A exhibits 5-fold greater potency (IC50 ~78 nM) in promoting ID1 degradation and inducing cytotoxicity in leukemic and multiple myeloma models. Due to its lipophilic nature and poor aqueous solubility, successful in vivo application requires a precise co-solvent formulation to ensure bioavailability and prevent precipitation at the injection site. This note details a validated 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle system, dosing strategies (20–50 mg/kg), and xenograft workflow.
Compound Profile & Mechanism of Action
Physicochemical Properties
-
Compound Name: SJB3-019A
-
Chemical Class: Naphtho[2,3-d]oxazole-4,9-dione derivative
-
Solubility:
-
Water/PBS: Insoluble (< 1 µg/mL)
-
DMSO: Soluble (~10 mg/mL with warming)
-
Ethanol: Insoluble
-
-
Storage: Powder at -20°C (3 years); DMSO Stock at -80°C (1 year).
Mechanism of Action (MOA)
SJB3-019A selectively inhibits USP1, a deubiquitinase that stabilizes ID1 (Inhibitor of DNA binding 1) and regulates the Fanconi Anemia (FA) DNA repair pathway. Inhibition leads to:
-
ID1 Degradation: Releasing the block on cell differentiation and senescence.
-
Impaired DNA Repair: Accumulation of monoubiquitinated FANCD2 and PCNA, leading to replication stress and apoptosis, particularly in HR-deficient cancers.
Figure 1: Mechanism of Action. SJB3-019A inhibits USP1, forcing the degradation of the oncogene ID1 and disrupting DNA repair cycles.
Formulation Protocol (Standard Co-Solvent System)
Critical Warning: SJB3-019A is prone to "crashing out" (precipitation) upon contact with aqueous buffers if the co-solvents are not added in the strict order defined below.
Materials
-
Active Pharmaceutical Ingredient (API): SJB3-019A (Solid).[1]
-
Vehicle Components:
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered.
-
PEG300 (Polyethylene glycol 300).
-
Tween 80 (Polysorbate 80).
-
Saline (0.9% NaCl) or PBS.
-
Formulation Recipe (10/40/5/45)
This formulation supports a concentration of 2.0 – 3.0 mg/mL .
-
Target Dose: 20 mg/kg[4]
-
Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse)
| Component | Volume Fraction (%) | Function |
| DMSO | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Viscosity agent |
| Tween 80 | 5% | Surfactant / Stabilizer |
| Saline | 45% | Aqueous Carrier |
Step-by-Step Preparation Workflow
Figure 2: Sequential addition workflow. The order DMSO -> PEG -> Tween -> Saline is non-negotiable.
Detailed Steps:
-
Weighing: Weigh the required amount of SJB3-019A powder into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of DMSO (10% of final volume) . Vortex vigorously and sonicate in a water bath at 37°C until the solution is perfectly clear and amber-colored. Do not proceed if particles are visible.
-
Co-solvent Addition: Add PEG300 (40% of final volume) . Vortex for 30 seconds. The solution may warm slightly.
-
Surfactant Addition: Add Tween 80 (5% of final volume) . This is viscous; ensure accurate pipetting. Vortex until homogenous.
-
Aqueous Phase: Add Saline (45% of final volume) dropwise while vortexing.
-
Note: A transient cloudiness may appear; continuous vortexing should clarify it. If persistent turbidity occurs, the concentration (2 mg/mL) may be too high for this batch; dilute with vehicle or sonicate further.
-
-
Filtration: If necessary for IV use, filter through a 0.22 µm PTFE or PES filter. For IP, this is optional but recommended.
In Vivo Xenograft Protocol[8]
Experimental Design
-
Mouse Strain: NSG (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ) or Nude mice (Nu/Nu) are recommended due to the sensitivity of leukemic/myeloma lines often used with this inhibitor.
-
Cell Models:
Dosing Regimen
SJB3-019A has a relatively short half-life; daily dosing is typically required.
| Parameter | Recommendation | Notes |
| Route | Intraperitoneal (IP) | Preferred for high-solvent vehicles. |
| Dose | 20 – 50 mg/kg | Start at 20 mg/kg. Efficacy often seen at 25-50 mg/kg. |
| Frequency | QD (Once Daily) | 5 days on / 2 days off, or continuous daily. |
| Duration | 14 – 21 Days | Monitor body weight daily. |
Administration Technique (IP)[11]
-
Warm the formulation: Ensure the solution is at room temperature or slightly warmed (37°C) before injection to reduce viscosity and animal discomfort.
-
Restraint: Scruff the mouse firmly to expose the abdomen.
-
Injection: Use a 27G needle. Inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Observation: Monitor for "writhing" (sign of peritoneal irritation from DMSO). If observed, reduce DMSO to 5% and increase Saline, though solubility may decrease.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Precipitation upon Saline addition | Addition was too fast or local concentration too high. | Add Saline dropwise while vortexing. Sonicate for 5 mins at 37°C. |
| Compound crashes out after 1 hour | Solution is supersaturated. | Prepare fresh immediately before dosing. Do not store the final formulation. |
| Animal Weight Loss (>15%) | Vehicle toxicity (DMSO/PEG load). | Switch to a suspension formulation: 0.5% Methylcellulose + 0.1% Tween 80 (requires homogenization). |
| Injection Site Inflammation | High pH or solvent irritation. | Check pH of final solution (aim for 7.0-7.4). Dilute DMSO if possible. |
References
-
Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells."[1][11] Molecular Cancer Therapeutics, 12(12), 2651-2662.[1] Link
- Das, D. S., et al. (2017). "A Novel USP1 Inhibitor, SJB3-019A, Induces Apoptosis and Overcomes Bortezomib Resistance in Multiple Myeloma." Clinical Cancer Research, 23(6), 1590-1599.
-
Kuang, X., et al. (2021). "Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells."[3] International Journal of Medical Sciences, 18(6), 1388-1396. Link
-
Shang, J., et al. (2023). "Inhibition of USP1 ameliorates hypertensive nephropathy through regulating oxidative stress and ferroptosis: A precise treatment via SJB3-019A nanodelivery." European Journal of Pharmaceutics and Biopharmaceutics, 193, 187-197.[12] Link
-
TargetMol. "SJB3-019A Product & Formulation Data." Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. USP1-IN-2 | DUB | TargetMol [targetmol.com]
- 3. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 6. TCID | DUB | TargetMol [targetmol.com]
- 7. SJB3-019A | DUB | TargetMol [targetmol.com]
- 8. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of USP1 ameliorates hypertensive nephropathy through regulating oxidative stress and ferroptosis: A precise treatment via SJB3-019A nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Ub-PCNA (Lys164) Following USP1 Inhibition by SJB3-019A
Executive Summary
This application note details the methodological framework for detecting mono-ubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) following treatment with SJB3-019A , a potent and specific small-molecule inhibitor of Ubiquitin-Specific Peptidase 1 (USP1).
Because USP1 is the primary deubiquitinase (DUB) responsible for removing ubiquitin from PCNA, its inhibition by SJB3-019A leads to the accumulation of Ub-PCNA. However, detecting this specific post-translational modification (PTM) is technically challenging due to the overwhelming abundance of unmodified, soluble PCNA. This guide prioritizes chromatin fractionation and irreversible DUB inhibition during lysis to ensure high-fidelity data generation.
Mechanistic Background
The USP1-PCNA Axis
PCNA is a DNA clamp essential for replication. Under conditions of replication stress (e.g., DNA damage), PCNA is mono-ubiquitinated at Lysine 164 by the E2/E3 complex RAD6/RAD18.[1] This modification recruits Translesion Synthesis (TLS) polymerases (e.g., Pol
USP1, complexed with UAF1, constantly removes this ubiquitin mark to prevent aberrant TLS recruitment during normal replication. SJB3-019A inhibits USP1, locking PCNA in its ubiquitinated state.
Pathway Visualization
The following diagram illustrates the mechanism of action and the specific intervention point of SJB3-019A.
Figure 1: Mechanism of SJB3-019A. The drug inhibits USP1, preventing the deubiquitination of PCNA and causing accumulation of the Ub-PCNA species.
Critical Experimental Factors
To successfully detect Ub-PCNA, two specific challenges must be addressed. Standard whole-cell lysis (RIPA/Laemmli) often fails for this application.
A. The "Signal-to-Noise" Problem (Solution: Chromatin Fractionation)
-
The Issue: Only the PCNA loaded onto DNA (chromatin-bound) is ubiquitinated. The cytosolic pool of PCNA is massive and unmodified. In a whole-cell lysate, the unmodified band (~29 kDa) is so intense that it distorts the lane, often masking the fainter Ub-PCNA band (~37 kDa).
-
The Solution: You must perform a biochemical fractionation to wash away soluble PCNA and extract only the chromatin-bound fraction.
B. The "Disappearing Band" Problem (Solution: NEM)
-
The Issue: USP1 and other DUBs remain active in standard lysis buffers. They will strip the ubiquitin off PCNA within seconds of cell lysis, even on ice.
-
The Solution: You must include N-Ethylmaleimide (NEM) in all buffers. NEM is an irreversible cysteine peptidase inhibitor that covalently modifies the active site of DUBs. Standard protease inhibitor cocktails are insufficient.
Experimental Protocol
Phase 1: Reagents and Buffer Preparation
1. Cytoskeleton (CSK) Buffer (Soluble Fraction Wash):
-
10 mM PIPES, pH 6.8
-
100 mM NaCl
-
300 mM Sucrose
-
3 mM MgCl2
-
1 mM EGTA
-
0.5% Triton X-100
-
Add Fresh: 1 mM DTT, Protease Inhibitor Cocktail, 10 mM NEM .
2. Chromatin Extraction Buffer:
-
20 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% SDS (Sodium Dodecyl Sulfate)
-
10% Glycerol[2]
-
Add Fresh: Benzonase (to digest DNA), 10 mM NEM .
Phase 2: Cell Treatment and Harvest
| Step | Action | Technical Note |
| 1 | Seed Cells | Seed cells (e.g., U2OS, HeLa, or MM.1S) to reach 70-80% confluency on the day of treatment. |
| 2 | Treatment | Treat with SJB3-019A . Dose: 1 µM - 5 µM (IC50 is ~78 nM, but cellular assays often require higher conc).Time: 4 to 24 hours. |
| 3 | Pos. Control | Include a sample treated with UV (20 J/m²) or Cisplatin (5 µM) to induce Ub-PCNA physiologically for comparison. |
| 4 | Harvest | Wash cells with ice-cold PBS containing 10 mM NEM . Scrape cells and pellet (500 x g, 5 min). |
Phase 3: Chromatin Fractionation (The "Gold Standard" Method)
This workflow separates the soluble pool from the chromatin-bound pool.[2]
Figure 2: Chromatin Fractionation Workflow.[1] Critical separation of soluble PCNA from the target Ub-PCNA.
-
Soluble Extraction: Resuspend cell pellet in 200 µL CSK Buffer . Incubate on ice for 10-15 minutes.
-
Separation: Centrifuge at 1,300 x g for 5 minutes at 4°C.
-
Wash: Carefully remove supernatant. Wash the pellet gently with 500 µL CSK buffer (without Triton if nuclei are fragile, or with Triton to ensure clean chromatin) to remove residual soluble PCNA. Spin again.
-
Chromatin Extraction: Resuspend the pellet in 100 µL Chromatin Extraction Buffer (containing SDS and Benzonase).
-
Digestion: Incubate at room temperature for 10-20 minutes to allow Benzonase to digest genomic DNA (viscosity will decrease).
-
Clarification: Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant. This is your Chromatin Fraction .
Phase 4: Western Blotting
-
Gel: Use a 10% or 12% SDS-PAGE gel. Do not use a gradient gel if possible; a fixed percentage often resolves the 8 kDa shift better.
-
Loading: Load 20-30 µg of chromatin fraction protein.
-
Transfer: Standard transfer (PVDF or Nitrocellulose).
-
Primary Antibody:
-
Target: Anti-PCNA (Clone PC10 is standard and robust).
-
Note: You do not necessarily need a specific "Anti-Ub-PCNA" antibody. The PC10 antibody will detect the native band at 29 kDa and the shifted band at ~37 kDa.
-
-
Detection: ECL Prime or similar high-sensitivity substrate.
Data Interpretation
When analyzing the blot, you will observe specific banding patterns.[1]
| Band Position | Molecular Weight | Identity | Interpretation with SJB3-019A |
| Lower Band | ~29 kDa | Unmodified PCNA | Present in all lanes (loading control for chromatin). |
| Upper Band | ~37-38 kDa | Mono-Ub-PCNA | Significantly increased in SJB3-019A treated samples compared to DMSO control. |
| Smear >40 kDa | >40 kDa | Poly-Ub-PCNA | May appear if SJB3-019A is combined with DNA damage (e.g., MMS), representing K63-linked chains. |
Validation Check:
-
If the DMSO control shows no Ub-PCNA band: This is normal for unstressed cells.
-
If SJB3-019A shows a strong upper band: The experiment is successful; USP1 inhibition has accumulated the substrate.
Troubleshooting Guide
Problem: I see the 29 kDa band, but no 37 kDa band in treated samples.
-
Cause 1: DUB Activity. Did you add NEM to both the CSK and SDS buffers? Without NEM, the ubiquitin is cleaved during the wash steps.
-
Cause 2: Soluble Contamination. If the 29 kDa band is a giant "blob," you likely have too much soluble PCNA. Wash the nuclei more thoroughly during fractionation.
-
Cause 3: Low Sensitivity. Ub-PCNA is a small fraction of total PCNA. Increase protein load or use a more sensitive ECL.
Problem: The lysate is too viscous to load.
-
Cause: Genomic DNA.[4]
-
Fix: Ensure Benzonase or sonication is used during the final SDS extraction step to shear DNA.
References
-
Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells."[5][6] Molecular Cancer Therapeutics.[6] (Describes the characterization of SJB3-019A).
-
Das, D. S., et al. (2017). "Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells." Clinical Cancer Research. (Demonstrates SJB3-019A induced Ub-PCNA accumulation).
-
Hoege, C., et al. (2002). "RAD6-dependent DNA repair is linked to modification of PCNA by ubiquitin and SUMO." Nature. (Seminal paper defining PCNA ubiquitination at Lys164).
-
Kannouche, P. L., et al. (2004). "Domain structure, localization, and function of DNA polymerase eta, defective in xeroderma pigmentosum variant cells." Genes & Development. (Describes the Chromatin Fractionation method for PCNA).
Sources
- 1. Ubiquitin/SUMO modification of PCNA promotes replication fork progression in Xenopus laevis egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. SJB3-019A - Immunomart [immunomart.com]
Application Note: Synergistic Targeting of Multiple Myeloma via USP1 Inhibition (SJB3-019A) and Proteasome Blockade (Bortezomib)
[1]
Executive Summary & Rationale
The Challenge: Bortezomib (Velcade®) is a cornerstone therapy for Multiple Myeloma (MM) and Mantle Cell Lymphoma, acting by inhibiting the 26S proteasome. However, drug resistance invariably develops, often driven by upregulated DNA repair mechanisms (Fanconi Anemia pathway) and the stabilization of "stemness" factors that allow tumor cells to survive proteotoxic stress.
The Solution: SJB3-019A is a potent, selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 1 (USP1) .[1][2] USP1 is a deubiquitinating enzyme (DUB) critical for DNA repair (via FANCD2/PCNA) and the maintenance of ID1 (Inhibitor of DNA binding 1) protein stability.[3]
Synergy Mechanism: Combining SJB3-019A with Bortezomib creates a "synthetic lethal" environment:
-
Bortezomib induces accumulation of poly-ubiquitinated proteins and ER stress.
-
SJB3-019A prevents the deubiquitination required to activate the DNA damage response (DDR) and degrades survival factors (ID1).
-
Result: The cell is flooded with proteotoxic stress while simultaneously stripped of its ability to repair DNA or maintain stemness, triggering rapid apoptosis.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-targeting mechanism where SJB3-019A blockade amplifies the stress induced by Bortezomib.
Caption: Dual-targeting mechanism. Bortezomib induces stress; SJB3-019A prevents stress resolution via ID1 degradation and DNA repair blockade.
Pre-Experimental Preparation
Compound Handling
-
SJB3-019A:
-
Solubility: Insoluble in water.[2] Soluble in DMSO (≥10 mg/mL).[1][2][4]
-
Preparation: Dissolve powder in 100% DMSO to create a 10 mM stock .
-
Critical Step: SJB3-019A may require gentle warming (37°C for 2-5 mins) and vortexing to fully dissolve. Visually inspect for particulates.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.
Cell Model Selection
For Multiple Myeloma synergy studies, the following lines are validated:
-
MM.1S: Dexamethasone-sensitive, standard model.
-
RPMI-8226: Plasmacytoma, robust proteasome activity.
-
Bortezomib-Resistant Lines (Optional): ANBL-6.BR or MM.1R (to test resistance reversal).
Protocol A: High-Throughput Synergy Screening (Viability)
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.
Experimental Workflow
-
Seeding: Seed MM cells (suspended) at 10,000 – 15,000 cells/well in 96-well white-walled plates (for luminescence). Volume: 90 µL.
-
Incubation: Allow cells to equilibrate for 24 hours.
-
Drug Matrix Preparation: Prepare a 6x6 or 8x8 dose matrix in a separate V-bottom plate.
-
SJB3-019A Range: 0, 50, 100, 200, 400, 800 nM (Targeting around the IC50 of ~80-200 nM).
-
Bortezomib Range: 0, 1, 2, 4, 8, 16 nM (Targeting sub-lethal to lethal range).
-
-
Treatment: Add 10 µL of 10X concentrated drug mix to the 90 µL cell suspension.
-
Note: Ensure final DMSO concentration is <0.5% and consistent across all wells.
-
-
Duration: Incubate for 24 to 48 hours . (48h is preferred to allow apoptosis induction).
-
Readout: Add CellTiter-Glo® (Promega) or CCK-8 reagent. Read Luminescence/Absorbance.
Data Analysis (Chou-Talalay Method)
Use software like CompuSyn or R (synergyfinder) to calculate the Combination Index (CI).
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergism |
| 0.1 – 0.3 | Strong Synergism |
| 0.3 – 0.7 | Synergism |
| 0.9 – 1.1 | Additive |
| > 1.1 | Antagonism |
Success Criteria: A CI < 0.7 at Fraction Affected (Fa) > 0.5 indicates clinically relevant synergy.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm that the synergy is driven by USP1 inhibition (ID1 degradation) and enhanced apoptosis.
Experimental Steps
-
Treatment Groups:
-
Vehicle (DMSO)[4]
-
SJB3-019A (200 nM)
-
Bortezomib (4 nM - low dose)
-
Combination (SJB 200 nM + Bort 4 nM)
-
-
Lysis: Harvest cells after 12-24 hours. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Critical: Add N-Ethylmaleimide (NEM) (10 mM) to the lysis buffer. NEM inhibits DUBs post-lysis, preserving the ubiquitination state of proteins for analysis.
-
-
Immunoblot Targets:
| Target Protein | Expected Change (Combination) | Mechanistic Significance |
| USP1 | Decrease (often auto-degraded) | Target engagement. |
| ID1 | Significant Decrease | Loss of stemness/survival signal. |
| Ub-FANCD2 | Increase (Mono-Ub band) | Blockade of DNA repair recycling. |
| Ub-PCNA | Increase | Stalled replication forks. |
| Cleaved Caspase-3 | Strong Increase | Marker of irreversible apoptosis. |
| Poly-Ub Proteins | Increase (Smear) | Confirmation of proteasome block. |
Protocol C: Apoptosis Assay (Flow Cytometry)
Objective: Quantify the percentage of cells undergoing apoptosis vs. necrosis.
-
Treatment: Treat 1x10^6 cells/mL in 6-well plates with single agents and combination for 24 hours.
-
Staining:
-
Wash cells 2x with cold PBS.
-
Resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) .
-
Incubate 15 mins at RT in dark.
-
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Key metric for synergy).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
-
Analysis: The combination should show a statistically significant increase in Q4 + Q2 compared to the sum of single agents.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from drug preparation to multi-modal readout.
References
-
Das, D. S., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells.[3] Clinical Cancer Research.
-
Mistry, H., et al. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells.[1][2] Molecular Cancer Therapeutics.[2]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[10] Cancer Research.[10][11]
-
D'Andrea, A. D. (2010). Susceptibility of Fanconi anemia-deficient cells to proteasome inhibitors. Cancer Cell. (Contextual grounding for FA pathway/Proteasome link).
Sources
- 1. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Beyond single-agent bortezomib: combination regimens in relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic DNA-damaging effect in multiple myeloma with the combination of zalypsis, bortezomib and dexamethasone | Haematologica [haematologica.org]
- 8. Bortezomib Combination Therapy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing SJB3-019A precipitation in aqueous media
A Guide to Preventing Precipitation in Aqueous Media
Welcome to the technical support center for SJB3-019A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and formulation of SJB3-019A, a promising but hydrophobic small molecule. Due to its physicochemical properties, SJB3-019A can be prone to precipitation in aqueous solutions, particularly at physiological pH. This guide provides in-depth, scientifically grounded troubleshooting advice and protocols to ensure the successful use of SJB3-019A in your experiments.
Understanding SJB3-019A
To effectively prevent precipitation, it's crucial to understand the underlying properties of SJB3-019A. For the purposes of this guide, we will model SJB3-019A as a typical weakly basic, hydrophobic compound with the following characteristics:
| Property | Value | Implication for Solubility |
| Compound Type | Weakly Basic Amine | Solubility is highly dependent on pH.[1][2][3] |
| pKa | 8.5 | The compound is protonated (charged and more soluble) at pH < 8.5 and neutral (less soluble) at pH > 8.5. |
| LogP | 4.2 | Indicates high hydrophobicity and a preference for non-polar environments. |
| Aqueous Solubility | pH < 6.5: > 10 mg/mLpH 7.4: < 0.01 mg/mL | A significant drop in solubility occurs at neutral/physiological pH, a common cause of precipitation.[3] |
| Common Stock Solvent | DMSO | A polar aprotic solvent capable of dissolving hydrophobic compounds.[4][5] |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding SJB3-019A precipitation.
Q1: Why is my SJB3-019A precipitating when I add it to my neutral cell culture media or buffer (e.g., PBS at pH 7.4)?
A1: This is the most common issue encountered with weakly basic compounds like SJB3-019A.[3] The precipitation is a direct result of a change in pH. Your stock solution, likely prepared in DMSO or a slightly acidic buffer, keeps SJB3-019A in a protonated, charged, and therefore soluble state. When this acidic stock is diluted into a larger volume of neutral or slightly basic buffer (pH 7.4), the compound loses its charge (becomes deprotonated) and reverts to its neutral, highly hydrophobic form, which is poorly soluble in water, causing it to precipitate out of solution.[3][6][7]
Q2: What is the relationship between pKa, pH, and the solubility of SJB3-019A?
A2: The relationship is defined by the Henderson-Hasselbalch equation, which describes the ratio of the ionized to the un-ionized form of a compound at a given pH.[8][9][10] For a weak base like SJB3-019A (pKa = 8.5), as the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized (neutral) form. This neutral form is significantly less soluble in aqueous media. To maintain solubility, the pH of the solution should ideally be kept at least 2 units below the pKa (i.e., pH < 6.5).
Caption: pH-dependent solubility of SJB3-019A.
Q3: I'm using a DMSO stock. Isn't that supposed to prevent precipitation?
A3: DMSO is an excellent solvent for creating a concentrated stock solution of SJB3-019A.[4][5][11][12] However, it acts as a co-solvent and does not fundamentally change the pH-dependent solubility of the compound in the final aqueous solution.[13] When a small volume of DMSO stock is diluted into a large volume of aqueous buffer, the final concentration of DMSO is usually too low (typically <1%) to keep the compound soluble if the pH is unfavorable. The primary determinant of solubility in the final working solution is the pH of the aqueous medium.
Q4: Can I heat the solution to redissolve the precipitate?
A4: While gentle warming can sometimes help dissolve a compound, it is generally not recommended for SJB3-019A once a precipitate has formed in a neutral buffer. Heating might temporarily increase solubility, but the compound will likely precipitate again upon cooling to ambient or physiological temperatures. Furthermore, prolonged heating can lead to the degradation of the compound, compromising your experimental results.
Troubleshooting Guide: Step-by-Step Solutions
If you are facing precipitation issues, this guide provides a systematic approach to resolving them.
Problem: Immediate Precipitation Upon Dilution into Neutral Buffer
This is the most common scenario. The cause is the shift from a solubilizing stock environment to a non-solubilizing aqueous environment at neutral pH.
Caption: Decision tree for troubleshooting SJB3-019A precipitation.
Strategy 1: pH Adjustment (for applications where pH can be modified)
This is the most direct method if your experimental system can tolerate a slightly acidic pH.
-
Principle: By maintaining a pH below 6.5, SJB3-019A remains in its protonated, soluble form.
-
Best for: In vitro biochemical assays, HPLC mobile phase preparation.
-
Not suitable for: Most cell-based assays or in vivo studies where physiological pH is critical.
Protocol: Preparation of a 100 µM SJB3-019A Solution in Acidic Buffer
-
Prepare Stock: Prepare a 10 mM stock solution of SJB3-019A in DMSO.
-
Prepare Acidic Buffer: Prepare a suitable buffer, such as a 50 mM citrate buffer, and adjust the pH to 6.0.
-
Dilution: While vortexing the acidic buffer, slowly add the required volume of the 10 mM DMSO stock to reach the final concentration of 100 µM.
-
Verification: Ensure the final pH of the solution is still within the desired range (e.g., pH 6.0-6.2). Visually inspect for any signs of precipitation.
Strategy 2: Use of Solubility Enhancers (Excipients)
When physiological pH is required, excipients can be used to create a microenvironment that keeps the drug soluble.[14]
-
Principle: Excipients like cyclodextrins have a hydrophobic interior and a hydrophilic exterior.[15][16] They can encapsulate the hydrophobic SJB3-019A molecule, shielding it from the aqueous environment and preventing precipitation.[14][15][16][17] Surfactants form micelles that can also entrap the drug.[18][19][20][21]
-
Best for: Cell-based assays, in vivo formulations.
-
Considerations: The chosen excipient must be compatible with the experimental system and not interfere with the assay.
Recommended Excipients for SJB3-019A:
| Excipient | Recommended Starting Concentration | Mechanism of Action |
| HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | 1-5% (w/v) | Forms inclusion complexes, increasing apparent solubility.[15][16] |
| Polysorbate 80 (Tween® 80) | 0.1-1% (v/v) | Non-ionic surfactant, forms micelles to solubilize the drug.[19][21] |
| Kolliphor® EL (Cremophor® EL) | 0.1-1% (v/v) | Non-ionic surfactant, effective for highly hydrophobic compounds. |
Protocol: Formulation with HP-β-Cyclodextrin
-
Prepare Excipient Solution: Prepare a 5% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure it is fully dissolved.
-
Prepare Stock: Prepare a 10 mM stock solution of SJB3-019A in DMSO.
-
Dilution: While vortexing the HP-β-CD solution, slowly add the required volume of the DMSO stock to reach the target concentration. The dropwise addition into a vortexing solution is critical to prevent localized high concentrations that can precipitate.
-
Equilibration: Allow the solution to mix for 15-30 minutes to ensure complex formation. The solution should be clear.
Strategy 3: Co-solvent Systems
This approach involves using a higher percentage of an organic solvent in the final solution.
-
Principle: A co-solvent system modifies the polarity of the bulk solvent, making it more favorable for the hydrophobic compound to remain dissolved.
-
Best for: Certain in vitro assays.
-
Considerations: The final concentration of the organic solvent must be tolerated by your experimental system. For cell-based assays, DMSO concentrations are typically kept below 0.5% to avoid toxicity.[22]
Protocol: Preparation using a Co-solvent System (e.g., for a plate-based assay)
-
Prepare Stock: Prepare a 10 mM stock solution of SJB3-019A in DMSO.
-
Intermediate Dilution: Perform an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM with 1% DMSO, you would need a 1 mM intermediate stock.
-
Final Dilution: Add the intermediate DMSO stock to the aqueous buffer. For example, adding 10 µL of a 1 mM intermediate stock to 990 µL of buffer will give a final concentration of 10 µM in 1% DMSO. Always add the DMSO stock to the aqueous buffer, not the other way around.
Best Practices for Stock Solution Preparation and Storage
Proper handling of your stock solutions is the first line of defense against solubility issues.
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO to prepare your primary stock solutions.
-
Concentrated Stocks: It is best practice to prepare a highly concentrated primary stock (e.g., 10-50 mM) in 100% DMSO.[4][23][24] This minimizes the volume needed for dilution, thereby reducing the final percentage of organic solvent in your working solution.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[22] Before use, allow the aliquot to warm to room temperature and briefly centrifuge the vial to collect all the liquid at the bottom.[22]
-
Fresh is Best: Whenever possible, prepare fresh working solutions from your frozen stock on the day of the experiment. SJB3-019A may not be stable in aqueous solutions for extended periods.
By understanding the physicochemical properties of SJB3-019A and applying these systematic troubleshooting strategies, researchers can overcome the challenges of its precipitation in aqueous media, leading to more reliable and reproducible experimental outcomes.
References
-
Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Loftsson, T., & Brewster, M. E. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available from: [Link]
-
Jadhav, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
-
Siepe, G., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available from: [Link]
-
Mura, P. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available from: [Link]
-
Siepe, G., et al. (2008). Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis. Available from: [Link]
- Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lett.
-
Sadu, S. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]
-
Nema, S., et al. (2014). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal. Available from: [Link]
-
Sekhon, N. S. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available from: [Link]
-
Votano, J. R., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]
-
Taylor, L. S., et al. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. Available from: [Link]
-
Kumar, L. (2022). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. Available from: [Link]
-
Brandt, K. K., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available from: [Link]
-
Al-kassas, R., et al. (2022). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available from: [Link]
-
Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]
-
Avdeef, A. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET and DMPK. Available from: [Link]
-
Tijjani, H. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. Available from: [Link]
- Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. University of Mustansiriyah.
-
Heerklotz, H., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. PubMed. Available from: [Link]
-
Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis. Available from: [Link]
-
Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available from: [Link]
- Dong, L. C. (2025).
-
Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]
- Inventor. (2018). WO2018222922A1 - Precipitation resistant small molecule drug formulations. Google Patents.
- Dalvi, S. V. (2007). Nanoparticle engineering processes: evaporative precipitation into aqueous solution (EPAS) and antisolvent precipitation to enhance the dissolution rates of poorly water soluble drugs.
-
Unknown. (2014). What is the procedure to create stock solutions? Chemistry Stack Exchange. Available from: [Link]
-
The Protein Man. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]
- Unknown. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Palomar College.
-
Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available from: [Link]
Sources
- 1. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]
- 11. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing SJB3-019A (USP1 Inhibitor) Assays
Current Status: Operational Ticket ID: SJB-TRBL-019 Subject: Troubleshooting Variable IC50 Results with SJB3-019A Assigned Specialist: Senior Application Scientist, Biochemical Assays Division
Executive Summary: The Nature of the Reagent
SJB3-019A is a potent, cell-permeable, and irreversible inhibitor of Ubiquitin-Specific Protease 1 (USP1) . Unlike reversible inhibitors, SJB3-019A forms a covalent bond with the catalytic cysteine of the USP1 active site.
The Root Cause of Variability: Most researchers encounter "variable" IC50 values because they treat SJB3-019A as a reversible inhibitor. For covalent inhibitors, the IC50 is time-dependent . As incubation time increases, the IC50 value decreases (potency appears to increase) until it saturates.
If your IC50 values are shifting between experiments, the primary culprit is likely inconsistent pre-incubation time or enzyme activation states (specifically the USP1/UAF1 complex).
Part 1: Biochemical Assay Troubleshooting
Critical Factor 1: The UAF1 Cofactor Requirement
Issue: "My USP1 activity is low, and the inhibition curve is noisy." Diagnosis: USP1 is an allosteric enzyme. It possesses negligible catalytic activity on its own. It must be complexed with UAF1 (WDR48) to form the active holoenzyme. Solution:
-
Do not use USP1 alone. Ensure your assay uses the recombinant USP1/UAF1 complex .
-
If you are mixing them yourself, pre-incubate USP1 and UAF1 at a 1:1 molar ratio for 15–30 minutes before adding the inhibitor or substrate.
Critical Factor 2: Time-Dependent Inhibition (The "IC50 Shift")
Issue: "I get an IC50 of 200 nM today, but 80 nM tomorrow." Diagnosis: SJB3-019A is a covalent inhibitor. The degree of inhibition depends on how long the compound is in contact with the enzyme before the reaction is stopped or measured. Solution:
-
Standardize Pre-incubation: You must pre-incubate the enzyme (USP1/UAF1) with SJB3-019A for a fixed time (e.g., 30 or 60 minutes) before adding the substrate (Ub-Rho110 or Ub-AMC).
-
Report
: For publication-quality data, move beyond IC50. Determine the second-order rate constant ( ), which is independent of time and concentration.
Critical Factor 3: Reducing Agents (DTT/TCEP)
Issue: "The compound seems inactive." Diagnosis: High concentrations of reducing agents (DTT, BME) in the assay buffer can sometimes react with the electrophilic warhead of covalent inhibitors, "scavenging" the drug before it hits the enzyme. Solution:
-
Keep DTT concentrations ≤ 1 mM .
-
Use TCEP if possible, as it is less likely to interfere with electrophilic compounds than DTT.
Part 2: Cell-Based Assay Troubleshooting
Critical Factor 1: The Biomarker Readout (ID1 Degradation)
Issue: "Cytotoxicity (MTT) IC50 does not match the Western Blot data." Diagnosis: SJB3-019A promotes the degradation of ID1 (Inhibitor of DNA binding 1).[1][2][3][4] Cytotoxicity is a downstream effect of DNA damage accumulation (Fanconi Anemia pathway blockade) and takes longer to manifest (3–5 days) than ID1 degradation (3–6 hours). Solution:
-
Differentiate Endpoints:
-
Target Engagement: Measure ID1 degradation by Western Blot at 3–6 hours .
-
Phenotypic Kill: Measure cell viability (CellTiter-Glo/MTT) at 72–96 hours .
-
-
Don't Combine with Proteasome Inhibitors: If you are testing synergy with Bortezomib, remember that Bortezomib blocks the degradation of ID1. This will mask the molecular readout of SJB3-019A, even if the synergy kills the cells.
Critical Factor 2: Cell Line Specificity
Issue: "It works in K562 but not in my solid tumor line." Diagnosis: USP1 inhibition is synthetically lethal in tumors with homologous recombination (HR) defects (e.g., BRCA1/2 mutations). Solution:
-
Verify the HR status of your cell line. SJB3-019A is significantly more potent in HR-deficient backgrounds.
Part 3: Visualization & Logic
Diagram 1: Mechanism of Action & Assay Logic
This diagram illustrates the USP1/UAF1 pathway and where SJB3-019A intervenes, highlighting the critical node of ID1 degradation.
Caption: The USP1/UAF1 complex is required for catalytic activity. SJB3-019A covalently binds the complex, preventing the deubiquitination of ID1, which leads to ID1 degradation by the proteasome.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow to isolate the source of your IC50 variability.
Caption: Decision tree for isolating variability sources. Note the distinct separation between enzymatic cofactor issues and cellular assay duration parameters.
Part 4: Standardized Protocols
Protocol A: USP1/UAF1 Biochemical Assay (Ub-Rho110)
Use this protocol to establish a baseline IC50.
| Component | Concentration / Condition | Notes |
| Enzyme | USP1/UAF1 Complex (1 nM final) | Do not use USP1 alone. |
| Substrate | Ubiquitin-Rhodamine 110 (100–250 nM) | Keep < |
| Buffer | 50 mM Tris-HCl pH 7.5, 5 mM DTT | DTT is critical for Cys protease activity but keep ≤ 5mM. |
| Detergent | 0.01% Triton X-100 or BSA | Prevents enzyme adsorption to plastics. |
| Pre-incubation | 30 Minutes (Strict) | Incubate Enzyme + SJB3-019A before adding substrate. |
| Readout | Ex/Em: 485/535 nm | Kinetic read over 30–60 mins. |
Protocol B: Cellular Target Engagement (Western Blot)
Use this to verify the compound is working inside the cell.
-
Seed Cells: K562 or MM.1S cells at
cells/mL. -
Treat: Add SJB3-019A (0.01 – 10 µM) for 4 hours .
-
Lysis: Harvest cells and lyse in RIPA buffer + Protease Inhibitors.
-
Blotting:
-
Primary Antibody: Anti-ID1 (Santa Cruz or similar).
-
Loading Control: GAPDH or Actin.
-
-
Result: You should see a dose-dependent disappearance of the ID1 band.
-
Note: If ID1 levels increase, you may have blocked the proteasome (check for contamination) or the cells are stressed.
-
Part 5: Frequently Asked Questions (FAQs)
Q: I see inhibition of USP1, but also USP8. Is SJB3-019A specific? A: While SJB3-019A is highly selective for USP1 over most DUBs (USP2, USP7, USP14), some literature suggests activity against USP8 at higher concentrations. However, its primary mechanism of cytotoxicity in Multiple Myeloma and Leukemia is driven by the USP1-ID1 axis. Ensure you are titrating carefully; at <200 nM, it should be selective for USP1.
Q: My stock solution precipitated in the fridge. Can I heat it? A: SJB3-019A is hydrophobic. If stored at -20°C in DMSO, it may precipitate. Thaw at room temperature and vortex vigorously. You may warm it to 37°C for 5 minutes. Do not heat above 40°C or sonicate for extended periods, as this may degrade the compound.
Q: Why is the IC50 in my paper (78 nM) different from the vendor's CoA? A: Vendor CoAs often use a generic biochemical assay (sometimes without UAF1 or with different substrates). The 78 nM value (Mistry et al.) is a cellular IC50 for ID1 degradation in K562 cells.[1][4] Biochemical IC50s and Cellular IC50s rarely match 1:1 due to cell permeability and intracellular ATP/Ubiquitin competition.
References
-
Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells."[1] Molecular Cancer Therapeutics.[1]
-
Das, D. S., et al. (2017). "Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells." Clinical Cancer Research.
-
Liang, Q., et al. (2014). "A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses." Nature Chemical Biology.
-
BenchChem Technical Support. "Investigating Inconsistent IC50 Values." BenchChem Knowledge Base.
Sources
Technical Support Center: SJB3-019A Stability in Cell Culture
Executive Summary & Core Directive
The Issue: Users frequently report variable potency (IC50 shifts) or unexpected cytotoxicity when incubating SJB3-019A for periods exceeding 12–24 hours.
The Technical Reality: SJB3-019A is a naphtho[2,3-d]oxazole-4,9-dione derivative.[1] Its structure contains a quinone-like scaffold, which renders it susceptible to two primary degradation pathways in cell culture media: nucleophilic attack by serum thiols (e.g., BSA, glutathione) and redox cycling . While biological effects (ID1 degradation) are observable at 24 hours, the effective free concentration likely drops significantly within the first 6–12 hours due to protein binding and aqueous instability.
Immediate Recommendation: Do not store SJB3-019A diluted in media. Prepare fresh working solutions immediately before treatment. If experiments require >24h incubation, consider a "media refresh" protocol at the 12-hour mark to maintain steady-state inhibition.
Troubleshooting Guide (Q&A Format)
Q1: "I see a precipitate in my wells after adding SJB3-019A. Is the compound degrading?"
Diagnosis: Likely Compound Precipitation (Solubility Crash), not chemical degradation. Technical Explanation: SJB3-019A is highly hydrophobic (predicted LogP > 3). While soluble in DMSO (up to 10 mM), rapid dilution into aqueous media (RPMI/DMEM) can cause "crash-out," especially at concentrations >10 µM or if the DMSO concentration is <0.1%. Solution:
-
Sonicate the DMSO stock before dilution.
-
Step-down Dilution: Do not pipet 1 µL of stock directly into 1 mL of media. Instead, dilute 1:10 in PBS/media intermediate, mix, then add to the final volume.
-
Visual Check: Inspect wells under 20x magnification immediately after dosing. Crystalline needles indicate precipitation.
Q2: "My Western Blot shows ID1 degradation at 6 hours, but ID1 levels recover by 24 hours. Why?"
Diagnosis: Loss of Effective Concentration (Half-Life Issue). Technical Explanation: SJB3-019A acts as an irreversible inhibitor of USP1, but its electrophilic nature means it can also react non-specifically with nucleophiles in the media (e.g., cysteine residues on Albumin/FBS or free Glutathione). Over 24 hours, this "thiol scavenging" reduces the pool of inhibitor available to target USP1, allowing the cell to synthesize new, uninhibited USP1. Solution:
-
Replenish Media: For 24h+ experiments, replace the media with fresh compound-containing media at t=12h.
-
Serum Reduction: If cell health permits, reduce FBS from 10% to 5% to minimize protein binding (though this may stress cells).
Q3: "Is SJB3-019A light sensitive? Should I wrap plates in foil?"
Diagnosis: Potential Photostability Risk. Technical Explanation: Quinone-based scaffolds (the "dione" part of SJB3-019A) are frequently photosensitive and can generate Reactive Oxygen Species (ROS) under ambient light. Solution:
-
Yes, protect from light. Wrap plates in aluminum foil during incubation. This also prevents photo-induced redox cycling which can cause false-positive toxicity.
Experimental Protocols
Protocol A: The "Self-Validating" Stability Assay
Use this protocol to determine the specific half-life of SJB3-019A in your specific media composition.
Materials:
-
Culture Media (e.g., RPMI + 10% FBS)
-
HPLC or LC-MS/MS system
Workflow:
-
Preparation: Prepare a 10 µM working solution of SJB3-019A in media (pre-warmed to 37°C).
-
Incubation: Aliquot into a 96-well plate (no cells, just media) to avoid cellular uptake variables. Incubate at 37°C.
-
Sampling: Collect 100 µL aliquots at t=0, 4, 8, 12, and 24 hours .
-
Quenching: Immediately add 300 µL ice-cold Acetonitrile (ACN) to precipitate proteins and stop reactions.
-
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC.
-
Calculation: Plot Peak Area vs. Time. If Area at t=24h is <50% of t=0, the compound is unstable.
Protocol B: Biological Activity Verification (ID1 Rescue)
If you lack HPLC access, use this biological proxy.
-
Seed Cells: K562 or Multiple Myeloma cells (2x10^5/mL).
-
Treat: Add SJB3-019A (e.g., 200 nM).
-
Harvest: Lyse cells at 4h and 24h .
-
Readout: Western Blot for ID1 (Substrate) and USP1 (Target).
-
Success: ID1 is low at 4h.
-
Instability: ID1 is low at 4h but high at 24h (indicates drug exhausted).
-
Data Presentation
Table 1: Stability Risk Factors for SJB3-019A
| Parameter | Risk Level | Mechanism of Instability | Mitigation Strategy |
| Aqueous Solubility | High | Hydrophobic "crash" upon dilution. | Use <0.5% DMSO final; Step-wise dilution. |
| Thiol Reactivity | High | Electrophilic attack by FBS/BSA/GSH. | Replenish media at 12h; Use fresh stock. |
| Photostability | Moderate | Quinone-mediated redox cycling. | Protect from light (Foil). |
| Temperature | Moderate | Thermal degradation at 37°C. | Do not pre-incubate media >1h before use. |
Visualizations (Graphviz/DOT)
Figure 1: Troubleshooting Logic for SJB3-019A Efficacy Loss
Caption: Decision tree for diagnosing loss of SJB3-019A potency in cell culture experiments.
Figure 2: Recommended 24-Hour Experimental Workflow
Caption: Optimized workflow to mitigate instability and ensure sustained USP1 inhibition over 24 hours.
References
-
Mistry, H., et al. (2013). "Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells."[3][4] Molecular Cancer Therapeutics, 12(12), 2651-2662.[3][4]
-
Das, D. S., et al. (2017). "Deubiquitylase USP1 influences the dedifferentiation of multiple myeloma cells." Oncotarget, 8(29), 46924.
-
TargetMol. "SJB3-019A Chemical Properties & Stability Data."
-
MedChemExpress (MCE). "SJB3-019A Usage Protocol and Solubility."
Sources
minimizing off-target toxicity of SJB3-019A in non-tumor cells
Technical Support Center: SJB3-019A
A Researcher's Guide to Characterizing and Mitigating Off-Target Toxicity in Non-Tumor Cells
Welcome to the technical support resource for SJB3-019A. This guide is designed for researchers, scientists, and drug development professionals to provide both high-level insights and detailed experimental guidance on managing the therapeutic window of SJB3-019A, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] As a Senior Application Scientist, my goal is to equip you with the rationale and practical steps to proactively assess and minimize toxicity in non-tumor cells, ensuring the robust and translatable development of this compound.
The therapeutic efficacy of SJB3-019A in cancer models, such as multiple myeloma and B-cell acute lymphoblastic leukemia, is linked to its on-target mechanism: inhibiting USP1's deubiquitinating activity.[3][4][5] This action blocks DNA repair pathways and promotes apoptosis in cancer cells.[3][5] However, USP1 also plays critical roles in normal cellular physiology. Understanding and navigating the effects of its inhibition in healthy, non-tumor cells is paramount for preclinical development.
This guide is structured to address your potential questions in a logical flow, from foundational FAQs to in-depth troubleshooting and experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions regarding the toxicity profile of SJB3-019A.
Q1: What is the primary mechanism of action for SJB3-019A?
SJB3-019A is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] Its anti-cancer effect stems from its ability to block USP1's function, which is critical for the DNA damage response. Specifically, inhibition of USP1 by SJB3-019A leads to increased ubiquitination of Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), which impairs homologous recombination and other DNA repair mechanisms.[1][2][3] This disruption selectively triggers apoptosis in cancer cells that are often under high replicative stress and more dependent on these pathways for survival.[3][5]
Q2: What are the anticipated on-target toxicities in non-tumor cells?
While specific off-target effects of SJB3-019A are not extensively documented in public literature, we can infer potential on-target toxicities by understanding the physiological role of USP1. USP1 is crucial for maintaining genomic stability in healthy cells. Therefore, inhibiting USP1 in non-tumor cells, especially those with a high proliferation rate (e.g., hematopoietic progenitors, gastrointestinal crypt cells), could theoretically lead to:
-
Genotoxicity: Accumulation of DNA damage due to impaired repair.
-
Cytotoxicity: Cell death in highly proliferative normal tissues.
-
Hematological Toxicity: As bone marrow cells are highly proliferative, effects like neutropenia or thrombocytopenia could be a concern in vivo.
The key to a successful therapeutic window is the differential dependency, where cancer cells are significantly more reliant on the USP1 pathway than their normal counterparts.
Q3: My initial screen shows SJB3-019A is toxic to my non-tumor control cell line. What's the first thing I should check?
The first step is to establish a clear therapeutic index. You need to determine if there is a concentration range where SJB3-019A induces apoptosis in your target cancer cells while having minimal impact on your non-tumor control cells.
-
Confirm IC50 Values: Perform a rigorous dose-response analysis on both your tumor and non-tumor cell lines in parallel. Use a sensitive cell viability assay such as a CellTiter-Glo® (measures ATP) or a real-time live-cell imaging system.
-
Evaluate Exposure Time: Toxicity is a function of both dose and time. Run your viability assays at multiple time points (e.g., 24, 48, 72 hours) to see if a therapeutic window emerges at earlier time points.
-
Assess Apoptosis vs. Cytotoxicity: Use a multiplexed assay to distinguish between apoptosis (e.g., Caspase-3/7 activation) and primary cytotoxicity (e.g., LDH release).[6] It's possible that at lower concentrations, SJB3-019A induces a desired apoptotic effect in cancer cells but a more general cytotoxic effect in normal cells at higher concentrations.
Q4: How can I differentiate between on-target and off-target toxicity?
This is a critical question in drug development. A well-designed experiment can provide strong evidence. The gold-standard approach is a genetic rescue or knockout experiment.
-
CRISPR/Cas9 Knockout: Generate a knockout of USP1 in your cancer cell line. If SJB3-019A kills cells via its intended on-target mechanism, the USP1-knockout cells should become highly resistant to the drug.[7] If the knockout cells still die, it strongly suggests the toxicity is caused by off-target effects.[7][8]
-
RNA Interference (siRNA): For a quicker, transient approach, knockdown USP1 using siRNA. A significant reduction in drug sensitivity following USP1 knockdown points towards on-target activity.
If toxicity persists even in the absence of the primary target, a broader off-target screening campaign is warranted (see Troubleshooting Guide).
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to common experimental challenges and detailed protocols for key assays.
Troubleshooting Guide: High Toxicity in Non-Tumor Cells
You've confirmed a narrow or non-existent therapeutic window between your tumor and non-tumor cells in vitro. This guide provides a logical workflow to diagnose and mitigate the issue.
Caption: Workflow for diagnosing and mitigating SJB3-019A toxicity.
-
Rationale: Continuous exposure to a DNA repair inhibitor may not be necessary to achieve an anti-tumor effect and can be detrimental to normal cells. A "hit-and-run" or pulsed-dosing approach allows normal cells time to recover and repair their DNA between treatments, while the more vulnerable cancer cells may be pushed past a recovery threshold.
-
Protocol: In Vitro Pulsed Dosing Assay
-
Cell Plating: Plate both tumor and non-tumor cells in parallel multi-well plates at a density that allows for several days of growth without reaching confluence.
-
Dosing:
-
Continuous Arm: Treat one set of plates with a range of SJB3-019A concentrations (e.g., 0.1x to 10x the cancer cell IC50).
-
Pulsed Arm: Treat a second set of plates with the same concentrations. After a defined period (e.g., 4, 8, or 24 hours), carefully aspirate the media, wash the cells gently 2-3 times with sterile PBS, and replace with fresh, drug-free media.
-
-
Endpoint Measurement: At a final time point (e.g., 72 or 96 hours after the initial drug addition), measure cell viability across all plates using an appropriate assay (e.g., CellTiter-Glo®).
-
Analysis: Compare the dose-response curves for the continuous vs. pulsed arms for both cell types. Look for a rightward shift in the toxicity curve for non-tumor cells in the pulsed arm, which would indicate an improved therapeutic window.
-
-
Rationale: Combining SJB3-019A with another agent that has a synergistic or additive effect may allow you to significantly lower the dose of SJB3-019A, thereby reducing its toxicity while maintaining or even enhancing its anti-cancer efficacy. Given its role in DNA repair, logical partners include:
-
Protocol: Synergy Screening (Checkerboard Assay)
-
Setup: Use a 96-well plate format. Create a 2D matrix of concentrations. Dilute SJB3-019A horizontally (e.g., 8 concentrations) and the combination agent vertically (e.g., 8 concentrations). Include single-agent controls for both drugs.
-
Dosing: Add the drug mixture to your plated cancer cells.
-
Incubation & Readout: Incubate for a relevant period (e.g., 72 hours) and measure cell viability.
-
Analysis: Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity). A strong synergy score indicates that the combination is more effective than the sum of its parts, potentially allowing for dose reduction.
-
-
Rationale: If genetic knockout experiments show that toxicity is independent of USP1, a systematic search for the true molecular target is necessary. This is an advanced and resource-intensive process but is crucial for understanding the drug's mechanism.
-
Experimental Approaches for Off-Target Identification:
-
Kinase Profiling: Since kinases are common off-targets for small molecules, screen SJB3-019A against a large panel of recombinant kinases (e.g., Reaction Biology, Eurofins). A "hit" on this panel would provide an immediate, testable hypothesis.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. It is based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation. By comparing the proteome-wide thermal stability profile of vehicle-treated vs. drug-treated cells, one can identify direct binders.
-
Affinity Chromatography/Mass Spectrometry: Immobilize SJB3-019A or an analog onto a solid support (e.g., beads) and incubate with cell lysate. Proteins that bind to the compound can be isolated and identified by mass spectrometry.
-
Part 3: Key Assay Protocols
Here are detailed, step-by-step protocols for fundamental assays to characterize the cellular response to SJB3-019A.
Protocol: Caspase-3/7 Glo® Apoptosis Assay
-
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[11]
-
Methodology (96-well plate format):
-
Cell Culture: Plate your tumor and non-tumor cells in separate white-walled, clear-bottom 96-well plates suitable for luminescence readings. Include wells for "no-cell" background controls.
-
Treatment: Treat cells with a dilution series of SJB3-019A for your desired time period (e.g., 24 hours). Include a vehicle-only control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 6 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Assay Procedure: a. Remove the plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized based on signal intensity.[12]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the average luminescence value from the "no-cell" background wells from all other readings. b. Normalize the data by expressing the results as a fold-change over the vehicle-treated control. c. Plot the fold-change in caspase activity against the log of the SJB3-019A concentration to generate a dose-response curve.
-
Data Presentation: Summarizing In Vitro Findings
Quantitative data should be organized clearly to facilitate direct comparison between cell lines.
Table 1: Example Comparative Cytotoxicity Profile of SJB3-019A
| Cell Line | Cell Type | IC50 (µM, 72h Viability) | Max Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| K562[1] | Leukemia (Tumor) | 0.078 | 8.5 ± 1.2 |
| CCRF-SB[13] | B-ALL (Tumor) | 0.504 | 6.2 ± 0.9 |
| hPBMC | Normal Peripheral Blood Mononuclear Cell | > 10 | 1.3 ± 0.4 |
| BJ Fibroblast | Normal Skin Fibroblast | 8.2 | 1.8 ± 0.5 |
Data shown are for illustrative purposes and must be determined experimentally.
Part 4: Understanding the Broader Context
Minimizing off-target toxicity is a central challenge in oncology drug development.[7][8] Many clinical trial failures are attributed to an insufficient therapeutic window. A rigorous, proactive preclinical assessment of a compound's effects on non-tumor systems is not just a regulatory hurdle; it is a fundamental component of building a successful therapeutic program. By employing the strategies and protocols outlined in this guide—from establishing a clear therapeutic index to genetically validating the mechanism of action and exploring intelligent combination therapies—researchers can build a comprehensive data package that de-risks the development of SJB3-019A and clarifies its true clinical potential.
References
-
In vitro testing methods | Toxicology Class Notes. Fiveable. [Link]
-
In vitro testing of drug toxicity. Slideshare. [Link]
-
Caspase-3 Activation Assay. Reaction Biology. [Link]
-
SJB3-019A - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. PMC. [Link]
-
In vitro toxicology. Wikipedia. [Link]
-
(PDF) Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. [Link]
-
Potential biomarkers for MCL1 inhibitor sensitivity. ProBiologists. [Link]
-
The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PMC. [Link]
-
Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers. [Link]
-
Quantifying On and Off-Target Genome Editing. PMC. [Link]
-
MCL-1: A TARGET WITH IMMENSE POTENTIAL IN ONCOLOGY. Captor Therapeutics. [Link]
-
CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
-
What are Mcl-1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
SJB3-019A suppressed cell survival and induced apoptosis in B-ALL... ResearchGate. [Link]
-
Novel selective strategies targeting the BCL-2 family to enhance clinical efficacy in ALK-rearranged non-small cell lung cancer. PMC. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
-
Selective Bcl-2 Inhibitor Probes. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Cardiotoxicity associated with MCL-1 inhibition for R/R hematologic malignancies. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
-
Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells. PMC. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells. PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJB3-019A | DUB | TargetMol [targetmol.com]
- 3. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SJB3-019A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
SJB3-019A: The High-Fidelity Positive Control for USP1 Inhibition
Executive Summary
In the development of DNA damage response (DDR) therapeutics, Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical target.[1][2][3][4][5][6][7][8] USP1, functioning obligately with its cofactor UAF1 (USP1-Associated Factor 1), stabilizes the ID1 protein (promoting stemness) and regulates the Fanconi Anemia pathway (DNA repair).
SJB3-019A is a potent, selective small-molecule inhibitor of the USP1-UAF1 complex. While early tools like Pimozide lacked specificity and ML323 served as the initial probe, SJB3-019A has established itself as a superior positive control for inhibition in both biochemical and cellular assays. Its sub-100 nM potency and ability to rapidly induce ID1 degradation make it the "Gold Standard" reference compound for validating new USP1-targeting assays.
This guide details why SJB3-019A is the preferred control, how it compares to alternatives, and provides a validated protocol for its use.
Mechanistic Grounding: Why SJB3-019A Works
To use SJB3-019A effectively, one must understand the cascade it disrupts. USP1 acts as a "brake" on DNA repair signals and a "gas pedal" for stem cell maintenance (via ID1). SJB3-019A binds to the USP1-UAF1 complex, preventing the removal of ubiquitin from specific substrates.
The USP1 Signaling Axis
The diagram below illustrates the physiological role of USP1 and the blockade introduced by SJB3-019A.
Caption: SJB3-019A inhibits the USP1-UAF1 complex, preventing the rescue of ID1 from proteasomal degradation and disrupting FANCD2 recycling, ultimately triggering apoptosis.
Comparative Analysis: Selecting the Right Control
When designing a high-throughput screen (HTS) or a western blot validation, the choice of positive control determines your Z-prime (Z') and assay sensitivity.
Table 1: USP1 Inhibitor Landscape
| Feature | SJB3-019A | ML323 | Pimozide | KSQ-4279 |
| Role | Primary Positive Control | Legacy Tool Compound | Historical / Non-specific | Clinical Candidate |
| IC50 (Enzymatic) | ~30–80 nM | ~76 nM | > 1 µM (Variable) | < 10 nM |
| Selectivity | High (USP1 specific) | Good (Some USP12/46 overlap) | Poor (Dopamine receptor antagonist) | Excellent |
| Mechanism | Active Site / Allosteric* | Allosteric | Non-competitive | Allosteric |
| Cellular ID1 | Rapid Degradation | Moderate Degradation | Weak / Toxic | Rapid Degradation |
| Primary Use Case | Assay Validation / Phenotype Induction | Structural Biology / HTS Reference | Not Recommended | Clinical Translation |
Why SJB3-019A wins as a Control:
-
Potency vs. ML323: While ML323 is a robust tool, SJB3-019A frequently demonstrates superior cellular potency (cytotoxicity and ID1 degradation) in multiple myeloma and leukemic lines [1, 2]. This makes it a "harder" stop signal for cellular assays.
-
Specificity vs. Pimozide: Pimozide is "dirty." It kills cells via off-target mechanisms unrelated to USP1. SJB3-019A ensures that the phenotype you observe (e.g., apoptosis) is actually due to USP1 inhibition.
Validated Protocol: USP1 Activity Assay
This protocol uses Ubiquitin-Rhodamine 110 (Ub-Rho110) , a fluorogenic substrate. Upon cleavage by USP1, the Rho110 fluorophore is released, increasing fluorescence. SJB3-019A should completely suppress this signal.
Experimental Workflow
Caption: Standard workflow for fluorometric USP1 inhibition assay. SJB3-019A is added in Step 2 to define the 0% activity baseline.
Detailed Methodology
Materials:
-
Enzyme: Recombinant Human USP1/UAF1 complex (Must be co-purified; USP1 is unstable alone).
-
Substrate: Ub-Rho110 (Boston Biochem or equivalent).
-
Buffer: 50 mM HEPES pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP (fresh), 0.01% Tween-20, 0.1 mg/mL BSA.
-
Control: SJB3-019A (dissolved in DMSO, 10 mM stock).[9]
Step-by-Step:
-
Buffer Prep: Prepare assay buffer fresh. TCEP is critical for maintaining the active site cysteine in a reduced state.
-
Enzyme Plate: Dilute USP1/UAF1 to 2x final concentration (e.g., 2 nM) in assay buffer. Dispense 10 µL into a 384-well low-volume black plate.
-
Compound Addition (The Critical Step):
-
Positive Control Wells: Add SJB3-019A to a final concentration of 1 µM (approx. 10-20x IC50). This ensures >99% inhibition.
-
Negative Control Wells: Add DMSO only.
-
Note: Keep DMSO concentration constant (<1%) across all wells.
-
-
Pre-Incubation: Incubate for 30 minutes at room temperature. This allows the inhibitor to engage the allosteric or active site before the substrate competes.
-
Substrate Initiation: Dilute Ub-Rho110 to 2x final concentration (e.g., 300 nM). Dispense 10 µL into the plate.
-
Readout: Immediately place in a fluorescence plate reader (Ex 485 nm / Em 535 nm). Measure kinetics every 2 minutes for 1 hour.
-
Analysis: Calculate the slope (RFU/min) of the linear portion.
-
% Inhibition =
-
SJB3-019A wells should show a slope near zero (flat line).
-
Cellular Validation (Western Blot)
While enzymatic assays are fast, cellular target engagement is the "truth" test.
-
Cell Line: K562 (Leukemia) or MM.1S (Multiple Myeloma).
-
Treatment: Treat cells with 1 µM SJB3-019A for 4–8 hours.
-
Readout:
-
ID1: Expect near-total disappearance of the ID1 band (SJB3-019A destabilizes ID1) [1].
-
FANCD2: Expect the appearance of a higher molecular weight band (Mono-Ub-FANCD2) because USP1 can no longer remove the ubiquitin tag [3].
-
Senior Scientist Troubleshooting (FAQs)
Q: My SJB3-019A control isn't reaching 100% inhibition in the enzymatic assay.
-
Cause 1: Enzyme Concentration too high. If [Enzyme] > IC50, you are titrating the active sites. Lower the USP1 concentration to <1 nM.
-
Cause 2: Insufficient Pre-incubation. Some USP1 inhibitors are slow-binding. Ensure the 30-minute pre-incubation step is strictly followed.
Q: Can I use USP1 without UAF1?
-
No. USP1 is catalytically incompetent without UAF1. The conformational change induced by UAF1 is required for the active site to form. Using USP1 alone will yield no signal, regardless of the inhibitor.
Q: Is SJB3-019A reversible?
-
While structurally related to ML323 (reversible/allosteric), SJB3-019A has been described in some contexts as having prolonged or "irreversible-like" kinetics in cellular wash-out experiments [2]. Treat it as a high-affinity probe; for reversibility studies, ML323 is the safer comparator.
References
-
Mistry, H., et al. (2013). Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells.[10][11]Journal of the American Chemical Society , 135(44), 16332–16335.
-
Das, D. S., et al. (2017). Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells.[5][12]Clinical Cancer Research , 23(15), 4280–4289.
-
Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.[1][2][4]Nature Chemical Biology , 10, 298–304.
-
Simmons, J. K., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279.[3]Journal of Medicinal Chemistry .
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SJB3-019A | DUB | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
Comprehensive Technical Guide: SJB3-019A vs. Pimozide in ATL Treatment
Executive Summary
In the landscape of Adult T-cell Leukemia/Lymphoma (ATL) therapeutics, the targeting of Ubiquitin-Specific Protease 1 (USP1) has emerged as a high-potential strategy to destabilize oncoproteins and disrupt DNA repair mechanisms. This guide compares SJB3-019A , a purpose-built, high-potency USP1 inhibitor, with Pimozide , an FDA-approved neuroleptic repurposed for its dual STAT5/USP1 inhibitory profile.
The Verdict:
-
SJB3-019A is the superior tool for mechanistic validation and potent cytotoxicity, exhibiting efficacy in the nanomolar (nM) range and high selectivity for the USP1-ID1 axis.
-
Pimozide serves as a pragmatic "dirty drug" prototype for rapid translational studies, operating in the micromolar (µM) range with a poly-pharmacological profile (D2R antagonism + STAT5/USP1 inhibition) that may offer broader, albeit less defined, pathway disruption.
Compound Profiles & Mechanism of Action
SJB3-019A: The Precision Instrument
-
Chemical Class: Naphtho[2,3-d]oxazole-4,9-dione derivative.[1][2]
-
Structure: 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione.[1][2]
-
Primary Target: USP1 (Irreversible/Covalent inhibition).
-
Mechanism: SJB3-019A blocks the deubiquitinating activity of USP1.[1][2][3] This prevents the rescue of ID1 (Inhibitor of DNA binding 1) from proteasomal degradation. Furthermore, it impairs Homologous Recombination (HR) repair by trapping FANCD2 and PCNA in their monoubiquitinated states, leading to "replication stress" and apoptosis in HTLV-1 infected cells.
-
Key Downstream Effects: Downregulation of c-Myc , PLK1 , and LDHA (glycolytic shift).
Pimozide: The Repurposed Multi-Target Agent
-
Chemical Class: Diphenylbutylpiperidine.
-
Primary Targets: Dopamine D2 receptors (original indication), STAT5 (Signal Transducer and Activator of Transcription 5), and USP1 .
-
Mechanism: In ATL, Pimozide acts as a dual inhibitor. It suppresses the constitutively active JAK/STAT5 pathway (crucial for ATL survival) and simultaneously inhibits USP1, promoting ID1 degradation.
-
Key Downstream Effects: G1 cell cycle arrest, ROS generation, ER stress, and inhibition of NF-κB/Akt signaling.
Mechanistic Visualization
The following diagram illustrates the divergent and converging pathways of SJB3-019A and Pimozide in an HTLV-1 infected T-cell.
Caption: Comparative signaling blockade. SJB3-019A selectively ablates USP1 function, while Pimozide provides a broader blockade of both USP1 and STAT5 axes.
Comparative Performance Data
The following data synthesizes findings from recent preclinical studies (including Anticancer Res. 2025 and Mol Cancer Ther).
| Feature | SJB3-019A | Pimozide |
| Primary Mechanism | Selective USP1 Inhibition | Dual STAT5 / USP1 Inhibition |
| Potency (IC50) | ~78 nM (K562); ~0.3 - 0.5 µM (B-ALL/ATL) | 3 - 15 µM (AML/ATL/Solid Tumors) |
| Selectivity | High (Target: USP1) | Low (Targets: D2R, STAT5, USP1, Ca2+ channels) |
| Cell Cycle Effect | G1 Arrest (ATL); G2/M (B-ALL) | G1 Arrest |
| Apoptosis Induction | Caspase-3/8/9 activation; High ROS | Caspase-dependent & independent; High ROS |
| Biomarker Response | Rapid ID1 loss; Ub-FANCD2 accumulation | p-STAT5 loss; ID1 loss; p-Akt reduction |
| Clinical Status | Preclinical / Tool Compound | FDA Approved (Neuroleptic); Phase II (Cancer) |
Experimental Protocols for Validation
To scientifically validate the efficacy of these compounds in your ATL models (e.g., MT-1, MT-2, HuT-102), use the following self-validating workflows.
Protocol: Target Engagement (Western Blot)
Objective: Confirm USP1 inhibition via substrate accumulation (Ub-FANCD2) and oncoprotein loss (ID1).
-
Seeding: Seed ATL cells (e.g., MT-2) at
cells/mL. -
Treatment:
-
Arm A: DMSO Control.
-
Arm B: SJB3-019A (Titration: 50 nM, 100 nM, 500 nM).
-
Arm C: Pimozide (Titration: 5 µM, 10 µM, 20 µM).
-
Duration: Incubate for 6–24 hours . (Note: ID1 degradation is rapid; Ub-FANCD2 accumulation peaks later).
-
-
Lysis: Wash with PBS. Lyse in RIPA buffer supplemented with N-ethylmaleimide (NEM) (10 mM).
-
Critical Step: NEM is essential to inhibit DUBs post-lysis and preserve ubiquitin chains.
-
-
Detection:
-
ID1: Expect dose-dependent decrease .
-
FANCD2: Expect dose-dependent mobility shift (Mono-Ub band appears higher).
-
p-STAT5 (Tyr694): Decrease expected in Pimozide arm only.
-
Protocol: Ub-AMC Enzymatic Assay (In Vitro)
Objective: Quantify direct enzymatic inhibition.
-
Reaction Mix: Recombinant USP1/UAF1 complex (2 nM) in assay buffer (50 mM Tris pH 7.5, 1 mM DTT).
-
Inhibitor: Add SJB3-019A or Pimozide (serial dilutions). Incubate 30 min at 37°C.
-
Substrate: Add Ub-AMC (Ubiquitin-7-amido-4-methylcoumarin) at 500 nM.
-
Readout: Measure fluorescence (Ex 380nm / Em 460nm) kinetically for 60 min.
-
Validation: SJB3-019A should show a steep inhibition curve (IC50 < 100 nM). Pimozide will show a shallower curve (IC50 > 1 µM).
-
Experimental Workflow Diagram
Caption: Validation workflow for USP1 inhibitors. Note the inclusion of NEM in lysis to preserve ubiquitin chains.
References
-
Role of Ubiquitin-specific Protease 1 in the Pathogenesis and Treatment of Adult T-Cell Leukemia . Anticancer Research, 2025 Nov.
-
Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells . Molecular Cancer Therapeutics, 2013.[4]
-
The antipsychotic drug pimozide is effective against human T-cell leukemia virus type 1-infected T cells .[5][6] European Journal of Pharmacology, 2021.[5]
-
SJB3-019A Product Datasheet & Activity Profile . ProbeChem Biochemicals.[1]
-
Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells . International Journal of Medical Sciences, 2021.
Sources
- 1. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. SJB3-019A - Immunomart [immunomart.com]
- 5. The antipsychotic drug pimozide is effective against human T-cell leukemia virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antipsychotic drug pimozide is effective against human T-cell leukemia virus type 1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating ID1 Downregulation Specificity via SJB3-019A
Executive Summary
SJB3-019A is a second-generation, potent small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1) . Unlike traditional transcriptional repressors, SJB3-019A functions via a post-translational mechanism: it inhibits the deubiquitinating activity of USP1, thereby destabilizing ID1 (Inhibitor of DNA binding 1) and promoting its proteasomal degradation.
With an IC50 of ~78 nM in leukemic models (K562), SJB3-019A exhibits approximately 5-fold greater potency than its predecessor, SJB2-043.[1][2][3][4][5] This guide outlines the mechanistic rationale, comparative performance, and essential experimental protocols required to validate that ID1 downregulation is specifically driven by SJB3-019A-mediated USP1 inhibition rather than off-target toxicity or transcriptional noise.
Mechanism of Action: The USP1-ID1 Axis
To confirm specificity, one must understand the unique stability regulation of ID1. ID1 is a short-lived protein continuously targeted for degradation. USP1 acts as a "molecular brake" on this degradation by removing ubiquitin chains.[4] SJB3-019A releases this brake.
Pathway Dynamics
-
Basal State: ID1 is polyubiquitinated by E3 ligases (e.g., APC/C-Cdh1).
-
Stabilization: USP1 (complexed with UAF1) cleaves the ubiquitin chain, rescuing ID1.
-
SJB3-019A Action: Binds USP1 catalytic site
Prevents deubiquitination ID1 remains ubiquitinated 26S Proteasome degradation .
Figure 1: Mechanism of Action. SJB3-019A blocks the USP1-mediated rescue of ID1, forcing the protein into the proteasomal degradation pathway.
Comparative Analysis: SJB3-019A vs. Alternatives
When selecting a tool for ID1 modulation, researchers typically choose between genetic knockdown, first-generation inhibitors, and potent degraders like SJB3-019A.
| Feature | SJB3-019A (Focus) | SJB2-043 (Predecessor) | Pimozide (Generic) | siRNA/shRNA (Genetic) |
| Primary Target | USP1 (Selective) | USP1 | D2 Receptor / USP1 | ID1 mRNA |
| Mechanism | Post-translational Degradation | Post-translational Degradation | Weak USP1 inhibition | Transcriptional Knockdown |
| Potency (IC50) | ~78 nM (High) | ~400 nM (Moderate) | High | N/A (Efficiency varies) |
| Time to Effect | Rapid (< 4 hours) | Moderate | Slow | Slow (24-48 hours) |
| Specificity Risk | Low (at <1 | Moderate | High (Neurological off-targets) | Low (Sequence dependent) |
| Clinical Relevance | High (Drug prototype) | Low (Tool compound) | Low (Repurposed antipsychotic) | Low (Delivery challenges) |
Key Insight: While siRNA is the "gold standard" for target specificity, it cannot mimic the kinetics of a drug. SJB3-019A allows researchers to observe the immediate phenotypic consequences of ID1 protein loss without the compensatory transcriptional upregulation often seen in 48-hour genetic knockdowns.
Validation Protocols
To claim "specific downregulation" by SJB3-019A, you must prove three things:
-
Dose-Dependency: The effect correlates with drug concentration.
-
Proteasome-Dependency: The effect is blocked by proteasome inhibitors (proving it's not transcriptional).
-
Target-Dependency: The effect mimics USP1 genetic loss.
Protocol A: Dose-Response & Time-Course (Western Blot)
Objective: Establish the minimum effective concentration (MEC) and kinetics.
-
Cell Seeding: Seed K562 or target cells at
cells/mL. -
Treatment Groups:
-
Vehicle (DMSO)[6]
-
SJB3-019A: 0.05
M, 0.1 M, 0.5 M, 1.0 M.
-
-
Incubation: Harvest cells at 4 hours and 8 hours .
-
Note: ID1 has a short half-life. Extended incubation (>24h) may introduce secondary apoptotic artifacts.
-
-
Lysis: Use RIPA buffer with protease inhibitors (critical to prevent post-lysis degradation).
-
Readout: Western blot for ID1 (Santa Cruz sc-133104 or equivalent). Normalize to
-Actin.-
Success Criteria: Significant ID1 reduction at
100 nM within 4-8 hours.
-
Protocol B: The "Rescue" Experiment (Crucial for Specificity)
Objective: Prove that SJB3-019A causes degradation, not just stopped synthesis.
If SJB3-019A works via USP1 inhibition, blocking the proteasome with MG132 should prevent ID1 loss, even in the presence of SJB3-019A.
Figure 2: The Rescue Experiment Workflow. MG132 (Proteasome Inhibitor) must reverse the effect of SJB3-019A to confirm the Mechanism of Action.
Step-by-Step:
-
Pre-treat Group 3 with MG132 (10
M) for 30 minutes. -
Add SJB3-019A (200 nM) to Groups 2 and 3.
-
Incubate for 4 hours.
-
Analysis:
-
If ID1 is low in Grp 2 but high in Grp 3
Validated Specificity (Mechanism is proteasomal). -
If ID1 is low in both
Non-Specific (Likely transcriptional toxicity or off-target).
-
Protocol C: Genetic Cross-Validation
Objective: Ensure SJB3-019A targets the same pathway as USP1 loss.
-
Transfect cells with USP1 siRNA .[7]
-
Treat a separate batch with SJB3-019A .
-
Compare: The phenotype (ID1 loss, Ub-FANCD2 accumulation) should be identical.
-
Synergy Check: Treating USP1-knockdown cells with SJB3-019A should yield no additional ID1 reduction (epistasis). If SJB3-019A further reduces ID1 in USP1-null cells, it indicates off-target effects.
References
-
Mistry, H., Hsieh, G., Buhrlage, S. J., et al. (2013).[5][8] Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells.[1][4][5][7][8][9] Molecular Cancer Therapeutics, 12(12), 2651-2662.[5][8]
-
Das, D. S., et al. (2017). A novel USP1 inhibitor, SJB3-019A, induces apoptosis in multiple myeloma cells via the ID1-AKT pathway. Blood, 130(Supplement 1), 3086.
-
Williams, S. A., et al. (2011). USP1 deubiquitinates ID proteins to preserve a mesenchymal stem cell program in osteosarcoma. Cell, 146(6), 918-930.
-
Ma, A., et al. (2019). Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells.[10] Journal of Cellular Physiology, 235(5), 4386-4395.
Sources
- 1. SJB3-019A | USP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. SJB3-019A | DUB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SJB3-019A - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking USP1 Inhibitors for DNA Damage Response Studies: A Technical Comparison Guide
Introduction: The USP1-UAF1 Complex in DDR
Ubiquitin-Specific Protease 1 (USP1), functioning obligately with its cofactor UAF1 (WDR48), is a critical guardian of genomic stability. Unlike broad-spectrum deubiquitinases (DUBs), USP1 operates at a precise intersection of the DNA Damage Response (DDR): it acts as the "off-switch" for the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).
In a functional DDR context, monoubiquitination of PCNA (at Lys164) and FANCD2 acts as a signal to recruit error-prone polymerases or repair factors. USP1 removes these ubiquitin marks to prevent aberrant repair signaling.[1][2][3][4][5] Inhibiting USP1 locks these proteins in their ubiquitinated state.[6] In Homologous Recombination (HR)-deficient backgrounds (e.g., BRCA1/2 mutations), this "hyper-accumulation" of ubiquitinated chromatin factors creates a toxic genomic environment, driving synthetic lethality.
This guide benchmarks the primary tools available today for interrogating this mechanism: the classic probe ML323 , and the clinical-stage candidates KSQ-4279 and ISM3091 .
The Contenders: Technical Specifications
KSQ-4279 (RO7623066)[2][3][5][7]
-
Classification: Clinical Candidate (Phase 1).
-
Mechanism: Allosteric inhibitor binding a cryptic hydrophobic tunnel; induces structural disorder in the "Mobilized by Inhibitor Region" (MIR).
-
Selectivity: Gold Standard. Unlike earlier generations, it exhibits >1000-fold selectivity for USP1 over the closely related USP12 and USP46.[5]
-
Application: The preferred choice for translational studies and in vivo efficacy models.
ISM3091[3][8]
-
Classification: Clinical Candidate (Phase 1).
-
Application: Excellent for studies focusing on synthetic lethality in BRCA-mutant backgrounds and combination strategies (e.g., with Olaparib).
ML323[3][5][6][11][12][13]
-
Classification: Preclinical Tool Compound.
-
Mechanism: Allosteric inhibitor.[6]
-
Selectivity: Moderate/Good. It is selective for USP1 but shows off-target inhibition of USP12 and USP46 at higher concentrations (>10 µM).
-
Application: Suitable for biochemical assays and acute cellular treatments, but less ideal for long-term phenotypic screens where USP12/46 inhibition could confound data.
Compounds to Avoid
-
Pimozide: A psychotropic drug often cited in early literature. It is a non-specific, promiscuous DUB inhibitor with significant off-target toxicity. Do not use for mechanistic DDR studies.
-
SJB2-043: Early-generation covalent inhibitor. Generally superseded by the allosteric inhibitors above due to stability and selectivity issues.
Comparative Performance Data
The following table synthesizes data from biochemical profiling and cellular assays.
| Feature | KSQ-4279 | ISM3091 | ML323 | Pimozide |
| Primary Utility | Clinical Translation / In Vivo | Synthetic Lethality / PARP Resistance | Basic Mechanistic Biochemistry | Avoid |
| Biochemical IC50 | < 10 nM | < 10 nM | ~76 nM | µM range (Non-specific) |
| USP1 Selectivity | Excellent (>1000x vs USP12/46) | Excellent | Good (<100x vs USP12/46) | Poor |
| Binding Mode | Allosteric (Cryptic Pocket) | Allosteric | Allosteric (Cryptic Pocket) | Non-specific |
| Cellular Target | Ub-PCNA / Ub-FANCD2 accumulation | Ub-PCNA / Ub-FANCD2 accumulation | Ub-PCNA / Ub-FANCD2 accumulation | General toxicity |
| Synthetic Lethality | High potency in BRCA1-/- | High potency in BRCA1-/- | Moderate potency | N/A |
Mechanistic Visualization
The following diagram illustrates the specific intervention point of USP1 inhibitors within the DDR pathway and the downstream consequences leading to synthetic lethality.
Figure 1: Mechanism of USP1 inhibition.[3][4][5][6] Inhibitors block the deubiquitination cycle, causing toxic accumulation of Ub-PCNA/FANCD2, which is lethal in HR-deficient cells.
Experimental Protocols: Validating Target Engagement
To scientifically validate USP1 inhibition, you cannot rely solely on cell viability. You must demonstrate Target Engagement by visualizing the accumulation of the monoubiquitinated substrate.
Protocol A: Western Blot for Ub-PCNA / Ub-FANCD2 Shift
Rationale: USP1 inhibition results in a distinct electrophoretic mobility shift of PCNA and FANCD2 due to the ~8 kDa ubiquitin moiety.
Materials:
-
Cell Line: MDA-MB-436 (BRCA1 mutant) or U2OS (Osteosarcoma).
-
Inhibitor: KSQ-4279 or ML323 (Use 1 µM as a starting point).
-
Stimulant: Hydroxyurea (HU) or Mitomycin C (MMC) to induce basal ubiquitination levels.
-
Lysis Buffer: RIPA buffer supplemented with N-Ethylmaleimide (NEM) (10 mM).
-
Critical Step: NEM is an irreversible DUB inhibitor. Without NEM in the lysis buffer, USP1 (or other DUBs) will strip the ubiquitin post-lysis, resulting in a false negative.
-
Step-by-Step Workflow:
-
Seeding: Seed cells to reach 70% confluency.
-
Treatment:
-
Control: DMSO.
-
Experimental: Treat with Inhibitor (e.g., KSQ-4279, 100 nM - 1 µM) for 2-4 hours.
-
Optional: Co-treat with MMC (50 ng/mL) to drive DNA damage signaling.
-
-
Harvesting:
-
Wash cells with ice-cold PBS.
-
Lyse directly on plate with RIPA + Protease Inhibitors + 10 mM NEM .
-
Scrape and collect. Incubate on ice for 10 min.
-
Sonicate (3x 10s pulses) to shear chromatin (PCNA is chromatin-bound).
-
Clarify by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Immunoblotting:
-
Validation: A successful USP1 inhibition is confirmed only if the upper band (Ub-species) intensity increases significantly relative to the DMSO control.
Protocol B: Functional Foci Formation (Immunofluorescence)
Rationale: Ub-FANCD2 accumulates in distinct nuclear foci at sites of damage.
-
Fixation: 4% Paraformaldehyde (15 min).[6]
-
Permeabilization: 0.5% Triton X-100 (pre-extraction is recommended to remove soluble protein).
-
Pre-extraction: Wash cells with CSK buffer + 0.5% Triton X-100 for 5 min before fixation. This leaves only chromatin-bound (ubiquitinated) proteins.
-
-
Staining: Anti-FANCD2 primary antibody.
-
Readout: Count foci per nucleus. USP1 inhibitors should increase the number and intensity of foci, even in the absence of exogenous DNA damage.
Expert Recommendations
-
For Clinical Translation: Use KSQ-4279 or ISM3091 . Their selectivity profiles ensure that the phenotypes you observe are due to USP1 inhibition and not off-target effects on USP12/46 or other DUBs.
-
For Basic Biochemistry: ML323 remains a valid tool for in vitro enzymatic assays or short-term structural studies, provided concentrations are kept below 1 µM to maintain selectivity.
-
Critical Control: Always perform the Western Blot with NEM in the lysis buffer. Failure to include NEM is the most common reason for "failed" USP1 inhibition experiments in the literature.
-
Synthetic Lethality: When benchmarking, use a paired isogenic cell line system (e.g., BRCA1-mutant vs. Reconstituted WT) to prove that cytotoxicity is specific to the HR-deficient background.
References
-
KSQ Therapeutics / Roche. (2024).[3][5] Structural and biochemical insights into the mechanism of action of the clinical USP1 inhibitor, KSQ-4279.[2][3][5][10] bioRxiv. Link
-
Liang, Q., et al. (2014). A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses.[6] Nature Chemical Biology, 10(4), 298-304. (Describes ML323). Link
Sources
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. USP1 | Insilico Medicine [insilico.com]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ksqtx.com [ksqtx.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 12. ISM-3091 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
SJB3-019A: Operational Handling & Disposal Guide
Executive Safety Summary
SJB3-019A is a potent, cell-permeable inhibitor of Ubiquitin-Specific Protease 1 (USP1) . While primarily a research tool, its mechanism of action—blocking DNA repair via the Fanconi Anemia pathway—mandates that it be handled with the same rigor as cytotoxic antineoplastics .
Immediate Action Directives:
-
Containment: Handle only in a certified Fume Hood or Biological Safety Cabinet (Class II).
-
Solubility: Highly soluble in DMSO; insoluble in water. Do not attempt to wash solid spills with water initially; this will spread the contaminant.
-
Disposal Fate: All waste contaminated with SJB3-019A must undergo High-Temperature Incineration . Do not use chemical deactivation as a primary disposal method.
Chemical Identity & Hazard Profiling
To ensure safety, researchers must understand the causality of the hazard. SJB3-019A is not merely a "toxic chemical"; it is a specific modulator of genomic integrity.
Mechanism-Based Hazard Assessment
SJB3-019A inhibits USP1, an enzyme critical for deubiquitinating FANCD2 and PCNA .[1] By preventing this deubiquitination, the compound "traps" these proteins on DNA, leading to replication fork collapse and double-strand breaks.
-
Scientific Implication: The compound is designed to induce genomic instability.
-
Safety Implication: It must be treated as a suspected mutagen and reproductive toxin . Even trace exposure can theoretically sensitize dividing cells to DNA damage.
Physical & Chemical Properties Table
| Property | Data | Operational Significance |
| CAS Number | 2070015-29-9 | Use for waste labeling and EHS inventory. |
| Molecular Formula | C₁₆H₈N₂O₃ | Heterocyclic small molecule. |
| Solubility | DMSO (>10 mg/mL) | Use DMSO or Ethanol for initial spill cleanup. |
| Appearance | Yellow to dark gray solid | Visual identification of powder spills is feasible. |
| Stability | Stable at -20°C (Solid) | Degrades slowly; assume potency remains in waste. |
Waste Stream Classification & Protocols
Effective disposal relies on segregation at the point of generation. Mixing streams (e.g., putting DMSO solutions in aqueous waste) complicates incineration logistics.
A. Solid Waste (Dry)
-
Items: Contaminated gloves, weighing boats, pipette tips, paper towels.
-
Protocol:
-
Collect in a yellow cytotoxic waste bag (or equivalent hazard color code for your facility).
-
Double-bagging is mandatory. The inner bag contains the particulate; the outer bag ensures no surface contamination during transport.
-
Seal with a zip-tie or heat seal. Do not staple.
-
Label: "Trace Contaminated with SJB3-019A (USP1 Inhibitor) - Incinerate Only."
-
B. Liquid Waste (Stock Solutions)
-
Items: Expired DMSO stock solutions, cell culture media (>1 µM concentration).
-
Protocol:
-
Do not pour down the drain.
-
Collect in a dedicated High-Density Polyethylene (HDPE) or Glass carboy labeled "Halogenated/Organic Solvent Waste - Cytotoxic."
-
If the solution is >90% aqueous (e.g., cell media), segregate into "Aqueous Cytotoxic Waste" to prevent phase separation in the waste drum.
-
C. Sharps
-
Items: Needles or glass slides used with SJB3-019A.
-
Protocol:
-
Place immediately into a rigid, puncture-proof cytotoxic sharps container (usually purple or yellow lid).
-
Never recap needles.
-
Decontamination & Spill Response
Because SJB3-019A is hydrophobic, standard soap and water are ineffective for the initial cleaning step.
Surface Decontamination Workflow
-
Solubilization (The Critical Step):
-
Apply 70% Ethanol or 10% DMSO/Ethanol mix to the contaminated surface. This lifts the hydrophobic molecule into solution.
-
Wipe with absorbent pads. Dispose of pads as Solid Waste (Category A).
-
-
Surfactant Wash:
-
Scrub the area with a detergent solution (e.g., Alconox or dish soap) to remove residue.
-
-
Oxidative Destruction (Optional but Recommended):
-
Apply 10% Sodium Hypochlorite (Bleach) and let sit for 10 minutes. This helps degrade the heterocyclic ring structure, reducing biological activity.
-
Note: Rinse with water afterwards to prevent steel corrosion.
-
Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for handling SJB3-019A waste.
Figure 1: Decision matrix for segregating SJB3-019A waste streams to ensure compliant destruction.
References
-
Mistry, H., et al. "Small-molecule inhibitors of USP1 target ID1 degradation in leukemic cells."[2] Molecular Cancer Therapeutics, 12(12), 2651-2662 (2013).[2] [Link]
-
National Institutes of Health (NIH). "Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells." International Journal of Medical Sciences. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
